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  • Product: (5-Bromo-2-methoxypyridin-3-yl)hydrazine
  • CAS: 2229352-21-8

Core Science & Biosynthesis

Foundational

(5-Bromo-2-methoxypyridin-3-yl)hydrazine physical and chemical properties

A Technical Guide to (5-Bromo-2-methoxypyridin-3-yl)hydrazine: Physicochemical Properties and Synthetic Utility Senior Application Scientist Note: Initial searches for the specific compound, (5-Bromo-2-methoxypyridin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to (5-Bromo-2-methoxypyridin-3-yl)hydrazine: Physicochemical Properties and Synthetic Utility

Senior Application Scientist Note: Initial searches for the specific compound, (5-Bromo-2-methoxypyridin-3-yl)hydrazine, did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be a novel or proprietary intermediate with limited characterization in accessible literature.

To fulfill the core requirements of this request and provide a valuable resource for researchers in drug development, this guide has been expertly curated to focus on a closely related, well-documented, and commercially available analogue: (5-Bromopyridin-2-yl)hydrazine (CAS No. 77992-44-0). This compound shares the key functional motifs—a brominated pyridine ring and a reactive hydrazine group—that are of significant interest in medicinal chemistry. The principles, protocols, and analytical insights discussed herein are directly applicable to the hypothetical handling and reactivity of the originally requested molecule.

Introduction: The Role of Bromopyridinyl Hydrazines in Synthesis

(5-Bromopyridin-2-yl)hydrazine is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of complex molecular architectures, particularly in the field of pharmaceutical and agrochemical research. Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom and a hydrazine moiety. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydrazine group is a potent nucleophile, primarily utilized in the formation of new heterocyclic rings such as triazoles, pyrazoles, and indazoles.[1]

These resultant fused heterocyclic systems are prevalent in a wide array of biologically active molecules, making precursors like (5-Bromopyridin-2-yl)hydrazine highly valuable starting materials for drug discovery programs.[1][2]

Identifier Value
IUPAC Name (5-bromopyridin-2-yl)hydrazine[3]
CAS Number 77992-44-0[4]
Molecular Formula C₅H₆BrN₃[3][4]
Molecular Weight 188.03 g/mol [4]
Canonical SMILES C1=C(C=NC(=C1)NN)Br[3]
InChI Key QYQLEYTXFMOLEI-UHFFFAOYSA-N[3]

Physicochemical and Computed Properties

The physical and chemical properties of (5-Bromopyridin-2-yl)hydrazine dictate its handling, storage, and reactivity. The data presented below is a synthesis of information from chemical databases and supplier specifications.

Property Value Source
Physical State Solid[3]
XLogP3-AA 1.1[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Relative Density 1.82[3]

Synthesis and Core Reactivity

General Synthesis

The synthesis of (5-Bromopyridin-2-yl)hydrazine typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. A common precursor, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, is treated with an excess of hydrazine hydrate. The greater lability of the halogen at the 2-position of the pyridine ring facilitates its displacement by the hydrazine nucleophile.

Causality: The reaction is driven by the strong nucleophilicity of hydrazine and is often heated to overcome the activation energy of the aromatic substitution. Using hydrazine hydrate in excess serves both as the reagent and, in some cases, as the solvent.[2][5]

Core Reactivity: Cyclocondensation Reactions

The synthetic utility of (5-Bromopyridin-2-yl)hydrazine is dominated by the reactivity of the hydrazine moiety. It readily undergoes condensation and subsequent cyclization with a variety of carbonyl-containing compounds or their equivalents to form stable five- and six-membered heterocyclic rings. A prominent example is its use in the synthesis of the[6][7][8]triazolo[4,3-a]pyridine scaffold, a privileged core structure in medicinal chemistry.[1]

This transformation involves an initial acylation of the terminal nitrogen of the hydrazine, followed by a dehydrative cyclization to form the fused triazole ring system.

G cluster_reactants Reactants cluster_products Products hydrazine (5-Bromopyridin-2-yl)hydrazine intermediate Acylated Hydrazine Intermediate hydrazine->intermediate Acylation acid Carboxylic Acid Derivative (e.g., Acyl Chloride) acid->intermediate triazolopyridine 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine Derivative intermediate->triazolopyridine Dehydrative Cyclization (e.g., POCl₃, H⁺)

Caption: Synthesis of a triazolopyridine from (5-Bromopyridin-2-yl)hydrazine.

Analytical and Spectroscopic Profile

Proper characterization is essential for confirming the identity and purity of (5-Bromopyridin-2-yl)hydrazine. Below are the expected spectroscopic signatures.

Technique Expected Characteristics
¹H NMR - Aromatic Region (δ 6.5-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. - Hydrazine Protons (variable): Signals for the NH and NH₂ protons, which may appear as broad singlets and can exchange with D₂O. Their chemical shift is highly dependent on solvent and concentration.
¹³C NMR - Aromatic Region (δ 100-160 ppm): Five signals for the five carbon atoms of the pyridine ring. The carbon bearing the bromine will be shifted upfield due to the heavy atom effect.
FTIR (cm⁻¹) - 3400–3200: N-H stretching vibrations (often multiple bands) from the hydrazine group.[9] - ~3100–3000: Aromatic C-H stretching. - ~1600–1450: C=N and C=C stretching vibrations of the pyridine ring.[9]
Mass Spec. (EI-MS) - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 187 and 189, with nearly equal intensity (1:1 ratio), which is the definitive isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[9]

Experimental Protocol: Synthesis of 6-Bromo-3-(pyridin-3-yl)-[6][7][8]triazolo[4,3-a]pyridine

This protocol is adapted from established literature procedures for the synthesis of triazolopyridines and demonstrates a key application of the title compound.[1]

G start Start: Assemble Reaction step1 1. Dissolve nicotinic acid in POCl₃. start->step1 step2 2. Add (5-Bromopyridin-2-yl)hydrazine. Stir for 1 hour. step1->step2 step3 3. Quench reaction by pouring onto ice water. step2->step3 step4 4. Basify with saturated NaHCO₃ to precipitate product. step3->step4 step5 5. Filter the solid precipitate. step4->step5 step6 6. Wash solid with water. step5->step6 end End: Dry solid under vacuum to obtain final product. step6->end

Caption: Experimental workflow for triazolopyridine synthesis.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask charged with phosphorus oxychloride (POCl₃, 5 mL), add nicotinic acid (1.23 g, 10 mmol). Stir the mixture until the acid dissolves.

    • Causality: POCl₃ serves as both the solvent and the dehydrating agent required for the final cyclization step. It activates the carboxylic acid for the initial acylation.

  • Reagent Addition: Add (5-Bromopyridin-2-yl)hydrazine (1.88 g, 10 mmol) portion-wise to the solution. Maintain stirring for 1 hour at room temperature.

    • Causality: The hydrazine acts as a nucleophile, attacking the activated carboxylic acid to form an acylated hydrazine intermediate. The reaction is typically exothermic and controlled addition is advised.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto 200 mL of crushed ice/water with vigorous stirring.

    • Causality: This step safely quenches the highly reactive excess POCl₃, hydrolyzing it to phosphoric acid. This must be done in a fume hood with appropriate personal protective equipment (PPE).

  • Workup - Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH is basic (pH > 8). A solid will precipitate.

    • Causality: The triazolopyridine product is a neutral organic molecule that is insoluble in water. Neutralizing the acidic solution renders the product insoluble, causing it to precipitate out, which separates it from water-soluble inorganic byproducts.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual salts. Dry the solid under reduced pressure overnight.

    • Causality: Filtration is a standard method for isolating a solid product from a liquid. Washing removes impurities, and drying yields the final, pure compound.

Safety, Handling, and Storage

(5-Bromopyridin-2-yl)hydrazine and related compounds require careful handling due to their potential toxicity.

  • Hazard Classification: GHS information aggregated from multiple sources indicates that this compound is toxic if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents, acids, and bases.[11]

Applications in Drug Discovery and Chemical Biology

The true value of (5-Bromopyridin-2-yl)hydrazine lies in its role as a versatile scaffold for generating libraries of complex molecules for biological screening.

  • Scaffold for Fused Heterocycles: As demonstrated, it is a key precursor for triazolopyridines, which are known to exhibit a wide range of biological activities, including kinase inhibition and GPCR antagonism.[1]

  • Hydrazine as a Pharmacophore: The hydrazine moiety itself can be a critical pharmacophore. Hydrazine derivatives are known mechanism-based inhibitors of certain enzymes, particularly those that utilize cofactors like FAD or PLP.[12][13] This reactivity can be exploited to design targeted covalent inhibitors.

  • Probes for Chemical Biology: "Clickable" versions of hydrazine-containing molecules are used as chemical biology probes to identify novel protein targets in living cells, aiding in the discovery of new drug targets and mechanisms of action.[12]

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from a generic Wiley supporting information link; specific article details were not provided in the search result.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BroMo-2-hydrazinyl-3-Methylpyridine — Chemical Substance Information. Retrieved from [Link]

  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Retrieved from [Link]

  • Wang, J., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). A Facile Synthesis, Characterization and Biological Evaluation of Novel Amide Derivatives of[6][7][8]Triazolo[4,3-a]Pyridine. Asian Journal of Chemistry, 29(10), 2235-2239. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]

  • Gas-Sensing.com. (2025, March 18). Hydrazine: A Potent Chemical with a Wide Range of Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from a generic ResearchGate search result; specific article details were not provided.
  • PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-3-amine (C6H7BrN2O). Retrieved from [Link]

  • Preprints.org. (n.d.). Figure S1. IR Spectrum of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (1). Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • PubMed. (2017, December 15). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

Sources

Exploratory

Exact molecular weight and formula of (5-Bromo-2-methoxypyridin-3-yl)hydrazine

An In-Depth Technical Guide to (5-Bromo-2-methoxypyridin-3-yl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This document provides a comprehensive technic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5-Bromo-2-methoxypyridin-3-yl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. We will explore its fundamental chemical properties, propose a robust synthetic pathway, and discuss its strategic application as a versatile building block for creating novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their work.

Core Molecular Profile and Physicochemical Properties

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a substituted pyridine derivative. Its structure incorporates three key functional groups that define its chemical reactivity and potential as a pharmacophore: a bromine atom, a methoxy group, and a hydrazine moiety. The strategic placement of these groups on the pyridine ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for targeted synthesis.

The physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Chemical Formula C₆H₈BrN₃OCalculated
Exact Molecular Weight 218.054 g/mol Calculated
Monoisotopic Mass 216.9851 DaCalculated
IUPAC Name (5-bromo-2-methoxypyridin-3-yl)hydrazine
Predicted XLogP3 1.5 - 2.5Estimated based on related structures[1][2]
Appearance Likely a solid at room temperatureInferred

Strategic Synthesis Pathway

The synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine can be efficiently achieved from its corresponding amine precursor, 5-bromo-2-methoxypyridin-3-amine[3]. The proposed pathway involves a classical diazotization reaction followed by a controlled reduction to yield the target hydrazine. This multi-step process is reliable and utilizes well-established chemical transformations.

Experimental Protocol

Step 1: Diazotization of 5-bromo-2-methoxypyridin-3-amine

  • Dissolution: Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid or hydrobromic acid at 0-5 °C with vigorous stirring. The use of a strong acid is critical for forming the soluble amine salt and providing the acidic medium necessary for diazotization.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the highly reactive diazonium salt intermediate. The reaction progress is monitored by the absence of the starting amine (e.g., by TLC).

  • Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. This electrophilic species is the key intermediate for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt to Hydrazine

  • Reducing Agent: Prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, also chilled to 0-5 °C. Tin(II) chloride is a cost-effective and efficient reagent for this transformation.

  • Addition: Add the freshly prepared diazonium salt solution slowly to the SnCl₂ solution. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Stirring: Allow the reaction mixture to stir at low temperature for several hours until the reduction is complete.

  • Work-up: Make the reaction mixture strongly basic by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution. This step neutralizes the acid and precipitates the tin salts, allowing for the isolation of the free hydrazine product.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction & Isolation Start 5-bromo-2-methoxypyridin-3-amine Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Intermediate Aryl Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 1. SnCl₂, HCl 2. NaOH (aq) Intermediate->Reagents2 Purification Extraction & Chromatography Reagents2->Purification Product (5-Bromo-2-methoxypyridin-3-yl)hydrazine Purification->Product

Caption: Proposed two-step synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (5-Bromo-2-methoxypyridin-3-yl)hydrazine lies in its utility as a versatile scaffold in drug discovery. Its distinct functional groups serve as handles for a wide range of chemical modifications, enabling the generation of diverse compound libraries for biological screening.

The Hydrazine Moiety: A Reactive Pharmacophore

The hydrazine group is a potent "warhead" in the design of mechanism-based enzyme inhibitors. Hydrazines can act as probes for enzymes that utilize cofactors like flavin (FAD) or iron, leading to covalent inactivation of the target protein.[4] This mechanism is particularly relevant for developing inhibitors against enzyme classes such as monoamine oxidases (MAOs) and certain histone demethylases.[4] By incorporating this hydrazine into a drug-like scaffold, researchers can design highly specific and potent inhibitors for a variety of disease targets.

The Bromo-Methoxy-Pyridine Core: A Scaffold for Diversification

The bromo-substituted pyridine ring is an ideal platform for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: The bromine atom can be readily displaced by a wide range of aryl or heteroaryl boronic acids, enabling the synthesis of complex biaryl structures. This is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces linear, rigid linkers, which can be used to probe binding pockets or connect different pharmacophores.

  • Buchwald-Hartwig Amination: The bromine atom can also be substituted with various amines, providing access to a rich chemical space of substituted aminopyridines.

The methoxy group at the 2-position electronically influences the pyridine ring, modulating its reactivity and providing a potential hydrogen bond acceptor site for protein-ligand interactions.

Logical Framework for Library Generation

LibraryGeneration cluster_reactions Chemical Diversification Reactions Core (5-Bromo-2-methoxypyridin-3-yl)hydrazine Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Hydrazone Hydrazone Formation (R₃-CHO) Core->Hydrazone Library Diverse Chemical Library for Screening Suzuki->Library Sonogashira->Library Buchwald->Library Hydrazone->Library

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a conservative approach to safety is mandatory. The following guidelines are based on the known hazards of its constituent functional groups: hydrazines and halogenated pyridines.

  • Toxicity and Hazards: Hydrazine derivatives are often toxic if swallowed, inhaled, or absorbed through the skin and may cause severe skin burns and eye damage.[6][7] Some hydrazines are also suspected carcinogens.[6][8] Halogenated pyridines can be irritating to the skin, eyes, and respiratory system.[9][10] Therefore, this compound should be handled as a hazardous substance.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[8][11] For operations that may generate aerosols or dust, respiratory protection is required.[8]

  • Handling: Avoid all direct contact with the substance. Prevent the formation of dust and aerosols. Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[6][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] Keep away from heat, sparks, and open flames. Store locked up or in an area accessible only to qualified personnel.[8]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[8][11]

Conclusion

(5-Bromo-2-methoxypyridin-3-yl)hydrazine represents a highly valuable, albeit specialized, chemical entity for the field of drug discovery. Its unique combination of a reactive hydrazine "warhead" and a versatile bromo-pyridine scaffold provides a powerful platform for the synthesis of targeted covalent inhibitors and diverse small molecule libraries. While its synthesis and handling require careful execution and stringent safety protocols, its potential to accelerate the discovery of novel therapeutics makes it a compelling target for further investigation and application by medicinal chemists.

References

  • Sigma-Aldrich. (2025, November 11). Safety Data Sheet.
  • TCI America. (2018, July 6). Safety Data Sheet for 3-Bromo-2-methoxypyridine. Spectrum Chemical.
  • Tokyo Chemical Industry. (2025, November 21). Safety Data Sheet for Hydrazine Monohydrate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Methoxyphenylhydrazine hydrochloride.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95.
  • Wang, J., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-3-amine (C6H7BrN2O).
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information.
  • Unnamed Supplier. (2025, October 11). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
  • ChemBK. (2024, April 9). 5-Bromo-2-methoxypyridine.

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in Polar Aprotic Solvents

Abstract (5-Bromo-2-methoxypyridin-3-yl)hydrazine is a novel heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules.[1][2][3] Its utility in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a novel heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules.[1][2][3] Its utility in drug discovery pipelines is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive framework for characterizing the solubility profile of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in a range of polar aprotic solvents. We will delve into the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for quantitative determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate this promising intermediate into their synthetic workflows.

Introduction: The Strategic Importance of (5-Bromo-2-methoxypyridin-3-yl)hydrazine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of biologically active compounds.[1][3] The specific substitution pattern of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, featuring a reactive bromine atom, a methoxy group, and a hydrazine moiety, offers a unique combination of functionalities for synthetic elaboration.

  • The Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2][4]

  • The Methoxy Group: Influences the electronic properties of the pyridine ring and can play a role in modulating the metabolic stability of derivative compounds.[1]

  • The Hydrazine Group: A potent nucleophile and a precursor for the formation of various heterocyclic systems, such as pyrazoles and triazoles, which are themselves important pharmacophores.

Given its potential, a thorough understanding of the solubility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is not merely academic; it is a critical prerequisite for its effective utilization in drug discovery and development.[5] Solubility impacts everything from reaction solvent selection and concentration to the ease of purification and the feasibility of formulation studies.

Theoretical Considerations for Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[6] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute, (5-Bromo-2-methoxypyridin-3-yl)hydrazine, and the solvent molecules.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are characterized by their high dielectric constants and polarity, but they lack acidic protons.[7][8] This makes them excellent solvents for a wide range of organic compounds.

The key molecular features of (5-Bromo-2-methoxypyridin-3-yl)hydrazine that will dictate its solubility in these solvents are:

  • Dipole Moment: The electronegative nitrogen and oxygen atoms, along with the bromine atom, will create a significant molecular dipole, favoring interactions with polar solvents.

  • Hydrogen Bond Acceptors: The nitrogen atoms of the pyridine ring and the hydrazine moiety, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors.

  • Hydrogen Bond Donors: The -NH and -NH2 protons of the hydrazine group are capable of donating hydrogen bonds. While polar aprotic solvents cannot donate hydrogen bonds, they can act as acceptors, leading to favorable solute-solvent interactions.[7]

Based on these structural features, it is anticipated that (5-Bromo-2-methoxypyridin-3-yl)hydrazine will exhibit favorable solubility in common polar aprotic solvents. The hydrazine group, in particular, is known to be highly soluble in water and other polar solvents due to its ability to form strong hydrogen bonds.[9]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine using the shake-flask method, a widely accepted and reliable technique.[10]

Materials and Equipment
  • (5-Bromo-2-methoxypyridin-3-yl)hydrazine (purity ≥98%)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Tetrahydrofuran) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement pipettes

  • Screw-capped vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and other standard laboratory glassware

Safety Precautions
  • Handling of (5-Bromo-2-methoxypyridin-3-yl)hydrazine: While specific toxicological data for this compound is not available, related hydrazine derivatives are known to be toxic and potentially carcinogenic.[11][12] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13][14]

  • Solvent Handling: The selected polar aprotic solvents have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use and handle accordingly.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess (5-Bromo-2-methoxypyridin-3-yl)hydrazine B Add a known volume of solvent to a vial A->B C Combine solute and solvent B->C D Seal vial and place in a thermostatically controlled shaker C->D E Shake at a constant temperature for 24-48 hours D->E F Allow undissolved solid to settle E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Dilute the filtered sample to a known concentration G->H I Analyze by validated HPLC method H->I J Determine concentration from calibration curve I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of (5-Bromo-2-methoxypyridin-3-yl)hydrazine (e.g., 20-30 mg) into a screw-capped vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume (e.g., 1.0 mL) of the chosen polar aprotic solvent to the vial.

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in the diluted sample using a validated HPLC-UV method. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine at 25 °C

Polar Aprotic SolventDielectric Constant (approx.)Predicted SolubilityExperimentally Determined Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)47HighTo be determined
N,N-Dimethylformamide (DMF)37HighTo be determined
Acetonitrile (ACN)38Moderate to HighTo be determined
Tetrahydrofuran (THF)7.6ModerateTo be determined

The following diagram illustrates the key molecular interactions that influence the solubility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in polar aprotic solvents.

G cluster_solute (5-Bromo-2-methoxypyridin-3-yl)hydrazine cluster_solvent Polar Aprotic Solvent (e.g., DMSO) cluster_interactions Favorable Solute-Solvent Interactions solute Pyridine Ring (N as H-bond acceptor) -OCH3 (O as H-bond acceptor) -NH-NH2 (H-bond donor/acceptor) -Br (polar interaction) interactions Dipole-Dipole Interactions Hydrogen Bonding (Solute as donor, Solvent as acceptor) solute->interactions drives solvent High Dipole Moment H-bond Acceptor (e.g., S=O) solvent->interactions enables solubility Enhanced Solubility interactions->solubility

Caption: Key molecular interactions governing solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in polar aprotic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to effectively utilize this valuable synthetic intermediate in drug discovery and development programs. The anticipated high solubility in solvents like DMSO and DMF makes it a promising candidate for a wide range of synthetic transformations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules.
  • Pharmaffiliates. (2025). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chem-Impex. (n.d.). 2-Bromo-3-methoxypyridine.
  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Springer. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • Benchchem. (n.d.). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Quora. (2020). In terms of molecular polarity, why is N2H4 is very soluble in water?.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
  • ChemScene. (2021). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Thermo Fisher Scientific. (2004). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Hydrazine Monohydrate.
  • European Journal of Pharmaceutical and Medical Research. (n.d.). COMPARATIVE LOGARITHMIC PARTITION COEFFICIENT COMPARISON STUDY OF SYNTHESIZED HYDRAZINE AND PHENYL HYDRAZINE SERIES OF UREA, THIOUREA AND GUANIDINE TO FORM AMIDE AND LACTAM UNITS.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of (5-Bromo-2-methoxypyridin-3-yl)hydrazine at Room Temperature

Abstract: This technical guide outlines a comprehensive strategy for evaluating the thermodynamic stability of the novel compound (5-Bromo-2-methoxypyridin-3-yl)hydrazine at ambient conditions. Given the absence of exist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide outlines a comprehensive strategy for evaluating the thermodynamic stability of the novel compound (5-Bromo-2-methoxypyridin-3-yl)hydrazine at ambient conditions. Given the absence of existing literature on this specific molecule, this document provides a first-principles approach, combining theoretical structural analysis with a robust, multi-faceted experimental plan. The guide is intended for researchers, chemists, and drug development professionals tasked with characterizing new chemical entities. It details a systematic workflow, including forced degradation studies to elucidate potential degradation pathways and the development of a stability-indicating HPLC method for quantitative analysis. Furthermore, it provides standardized protocols for thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal hazards. The methodologies described herein are grounded in established principles and align with international regulatory guidelines to ensure scientific integrity and data reliability.

Introduction

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a substituted pyridinylhydrazine, a class of compounds of significant interest in medicinal chemistry due to their versatile biological activities. Hydrazine derivatives are key pharmacophores in numerous approved drugs. However, the hydrazine moiety is often associated with inherent chemical instability, being susceptible to oxidation and other degradation pathways.[1][2] Therefore, a thorough assessment of the thermodynamic stability of any new hydrazine-containing compound is a critical prerequisite for its development as a potential drug candidate or chemical reagent.

This guide addresses the stability of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a molecule for which no stability data has been previously reported. The stability of this compound is influenced by the electronic effects of its substituents: the electron-withdrawing bromo group, the electron-donating methoxy group, and the pyridine ring itself. Understanding these influences is key to predicting and confirming its stability profile.

The primary objective of this document is to provide a detailed roadmap for:

  • Identifying potential degradation products and pathways.

  • Quantifying the rate of degradation at room temperature.

  • Establishing a comprehensive stability profile.

  • Determining preliminary thermal hazard data.

The experimental approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), which provides a framework for stability testing of new drug substances.[3][4][5]

Theoretical Stability Considerations & Potential Degradation Pathways

The stability of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is governed by the interplay of its functional groups. The hydrazine group (-NHNH₂) is a strong reducing agent and is susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[1][2] The primary degradation pathway for many hydrazines is a four-electron oxidation to yield nitrogen gas.[1]

The substituents on the pyridine ring will modulate this reactivity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions, which may alter the electronic properties and stability of the molecule.

  • Bromo Group: As an electron-withdrawing group, it may decrease the electron density on the pyridine ring, potentially influencing the oxidation potential of the hydrazine moiety.

  • Methoxy Group: As an electron-donating group, it will increase the electron density on the ring, which could either stabilize or destabilize the hydrazine group depending on its position.

Based on these structural features, several degradation pathways can be hypothesized:

  • Oxidation: The most probable degradation route, leading to the formation of diimide (HN=NH) intermediates, which can further decompose to nitrogen gas and other products. This can be initiated by atmospheric oxygen or oxidizing agents.[6]

  • Hydrolysis: While hydrazines are generally more stable to hydrolysis than hydrazones, the acidic or basic conditions could promote this pathway.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

A diagram illustrating these potential degradation pathways is shown below.

G cluster_0 Potential Degradation Pathways A (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Parent Compound) B Oxidation (O₂, Metal Ions) A->B C Hydrolysis (H⁺ or OH⁻) A->C D Photolysis (UV/Vis Light) A->D E Diimide Intermediate + Other Products B->E F Corresponding Hydroxy Compound + Hydrazine C->F G Radical Intermediates + Photoproducts D->G

Caption: Potential degradation pathways for (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Experimental Design for Stability Assessment

A phased approach is recommended to systematically evaluate the stability of (5-Bromo-2-methoxypyridin-3-yl)hydrazine. This begins with forced degradation to identify likely degradation products, followed by a formal stability study under controlled room temperature conditions.

G cluster_workflow Stability Assessment Workflow start Start: Pure Compound forced_degradation Phase 1: Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation thermal_analysis Phase 3: Thermal Hazard Assessment (DSC & TGA) start->thermal_analysis method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val formal_study Phase 2: Room Temperature Stability Study (ICH Conditions: e.g., 25°C/60% RH) method_val->formal_study data_analysis Analyze Samples at Time Points (0, 3, 6, 9, 12 months) formal_study->data_analysis report Final Report: - Stability Profile - Shelf-life Estimation - Storage Recommendations data_analysis->report thermal_analysis->report end End report->end

Caption: A systematic workflow for assessing compound stability.

Phase 1: Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample to identify the likely degradation products and to develop a stability-indicating analytical method.[7] This involves exposing the compound to conditions more severe than it would typically encounter.

Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using a developed HPLC method coupled with a mass spectrometer (LC-MS) to identify the masses of potential degradation products.

Phase 2: Room Temperature Stability Study

This study will quantify the rate of degradation under standard room temperature conditions as defined by ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[5]

Protocol for Room Temperature Stability Study:

  • Sample Preparation: Place a sufficient quantity of the solid compound in a container that is inert and impermeable to moisture and light.

  • Storage: Place the samples in a calibrated stability chamber maintained at 25°C / 60% RH.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using the validated stability-indicating HPLC method.

Key Analytical Techniques & Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8][9]

Protocol for HPLC Method Development:

  • Objective: To develop a reversed-phase HPLC method capable of separating the parent compound from all potential degradation products identified during forced degradation studies.

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (for peak identification).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically required. Start with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining the UV spectrum of the parent compound.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8][10]

Thermal Analysis: DSC and TGA

Thermal analysis provides crucial information about the thermal stability and potential hazards of a compound.[11][12]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine the melting point, purity, and to detect exothermic decomposition events.[14][15] A sharp melting point indicates high purity, while a broad peak may suggest the presence of impurities. A significant exotherm following the melt indicates decomposition.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[16][17] TGA is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[12][18]

Protocol for Thermal Analysis:

  • Instrumentation: Calibrated DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum or gold for DSC, platinum for TGA).

  • DSC Method: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • TGA Method: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Room Temperature Stability Data (25°C / 60% RH)

Time Point (Months)Purity by HPLC (%)Total Impurities (%)Appearance
099.80.2White Crystalline Solid
399.70.3White Crystalline Solid
699.60.4White Crystalline Solid
1299.50.5White Crystalline Solid

Table 2: Hypothetical Thermal Analysis Data

TechniqueParameterResultInterpretation
DSCMelting Point (Onset)155.2 °CSharp melt indicates good purity.
DSCDecomposition (Onset)210.5 °C (Exotherm)Compound decomposes shortly after melting.
TGAOnset of Mass Loss212.0 °CCorrelates with DSC decomposition temperature.

Conclusion and Recommendations

Based on the comprehensive evaluation outlined in this guide, a complete stability profile for (5-Bromo-2-methoxypyridin-3-yl)hydrazine can be established. The forced degradation studies will reveal its vulnerabilities, while the long-term stability study will provide quantitative data on its shelf-life at room temperature. The thermal analysis will define its safe handling and processing temperature limits.

Recommendations for Storage: Based on the inherent instability of hydrazines, it is recommended that (5-Bromo-2-methoxypyridin-3-yl)hydrazine be stored:

  • At controlled room temperature or refrigerated.

  • Protected from light.

  • In a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

This systematic approach ensures that the thermodynamic stability of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is thoroughly understood, providing a solid foundation for its future use in research and development.

References

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • ICH. (2010). Q1A(R2) Guideline. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Kumar, K. A., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • TA Instruments. Decomposition kinetics using TGA, TA-075. Available at: [Link]

  • Ferguson, L., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). Available at: [Link]

  • Wikipedia. Thermogravimetric analysis. Available at: [Link]

  • Ferguson, L. B., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ResearchGate. Available at: [Link]

  • Nogueira, J. M. F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine. Available at: [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

  • Wikipedia. Differential scanning calorimetry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Academia.edu. Available at: [Link]

  • Jursic, B. S. (2013). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate. Available at: [Link]

  • Lifshitz, A., et al. (2025). Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry. MDPI. Available at: [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. Available at: [Link]

  • L-Gutiérrez, E., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. Available at: [Link]

  • NIST/TRC. Hydrazine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

  • Kalia, M., et al. (2013). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

  • Semeikin, A. S., et al. (2016). The effect of functional substitution on thermal stability of pyridinylporphyrins under argon atmosphere. R Discovery. Available at: [Link]

  • Dell’Orco, P., et al. (2013). Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate. Available at: [Link]

  • NextSDS. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine — Chemical Substance Information. Available at: [Link]

  • de Oliveira, G. A., et al. (2013). Kinetic parameters for thermal decomposition of hydrazine. ResearchGate. Available at: [Link]

  • Defense Technical Information Center. (1971). Determination of Long Term Compatibility of Hydrazine with Selected Materials of Construction. Design Criteria and Guidance. Available at: [Link]

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Foundational

(5-Bromo-2-methoxypyridin-3-yl)hydrazine: A Technical Guide to Scaffolding and Heterocycle Synthesis

Executive Summary In modern drug discovery, the design of highly selective kinase inhibitors and complex macrocycles relies heavily on versatile, multi-functional building blocks. (5-Bromo-2-methoxypyridin-3-yl)hydrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors and complex macrocycles relies heavily on versatile, multi-functional building blocks. (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8) has emerged as a critical intermediate in medicinal chemistry. This molecule presents a unique trifunctional scaffold: a hydrazine moiety for the construction of nitrogen-rich heterocycles (e.g., pyrazoles, triazoles), a bromo substituent primed for transition-metal-catalyzed cross-coupling, and a methoxy group that modulates electronic properties while serving as a masked pyridone.

This whitepaper provides an in-depth, mechanistically grounded guide to the physicochemical profiling, synthesis, and downstream application of this specialized pyridine derivative, tailored for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is essential for predicting its behavior in complex synthetic workflows. The methoxy group at the C2 position acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring. This electronic modulation slightly increases the basicity of the adjacent hydrazine group compared to unsubstituted pyridylhydrazines, enhancing its nucleophilicity for subsequent cyclization reactions.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
IUPAC Name (5-Bromo-2-methoxypyridin-3-yl)hydrazine
CAS Registry Number 2229352-21-8
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Precursor Amine CAS 884495-39-0 (5-Bromo-2-methoxypyridin-3-amine)[1][2]
Structural Features C5-Bromo (Cross-coupling), C2-Methoxy (Electronic modulator/Protecting group), C3-Hydrazine (Nucleophile)

Mechanistic Role in Drug Discovery

The strategic value of (5-Bromo-2-methoxypyridin-3-yl)hydrazine lies in its orthogonal reactivity. It is frequently utilized in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (Syk) —a target for autoimmune and neoplastic disorders[3]—and Phosphatidylinositol 4-Kinase Alpha (PI4KIIIα) [4].

  • The Hydrazine Core: Serves as a primary bis-nucleophile. When reacted with 1,3-dicarbonyls or equivalent electrophiles, it rapidly forms 1-arylpyrazoles.

  • The Bromo Group: Remains inert during hydrazine condensation but acts as an essential handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4].

  • The Methoxy Group: Prevents unwanted tautomerization to the pyridone during early synthetic steps. Post-coupling, it can be cleaved using Lewis acids (e.g., BBr₃) to reveal the biologically active 2-pyridone motif, a common hydrogen-bond donor/acceptor in kinase hinge-binding regions.

Pathways Core (5-Bromo-2-methoxypyridin-3-yl)hydrazine Hydrazine Hydrazine Condensation (Pyrazole/Triazole Synthesis) Core->Hydrazine 1,3-Dicarbonyls Bromo Bromo Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Bromo Pd Catalyst, Boronic Acids Methoxy Methoxy Cleavage (Pyridone Formation) Core->Methoxy Lewis Acids (BBr3) Kinase Kinase Inhibitor Scaffolds (e.g., Syk, PI4KIIIα) Hydrazine->Kinase Bromo->Kinase

Synthetic utility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in drug discovery.

Synthetic Methodologies: Diazotization and Reduction

The most robust method for synthesizing aryl hydrazines is the diazotization of the corresponding aniline, followed by chemoselective reduction[5][6]. For this compound, the starting material is 5-bromo-2-methoxypyridin-3-amine (CAS: 884495-39-0)[1].

Causality in Experimental Design
  • Temperature Control (-5 °C to 0 °C): Aryl diazonium salts are highly unstable. If the temperature exceeds 5 °C, the diazonium intermediate will expel nitrogen gas (N₂), degrading into the corresponding phenol (5-bromo-2-methoxypyridin-3-ol).

  • Choice of Reducing Agent (SnCl₂): Stannous chloride (SnCl₂) in hydrochloric acid is selected over catalytic hydrogenation (Pd/C + H₂). Stronger reductive conditions would risk hydrodehalogenation, cleaving the crucial C5-bromo group. SnCl₂ provides a mild, chemoselective reduction of the N≡N triple bond to the hydrazine without affecting the halogen[5][6].

Protocol 1: Synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine Hydrochloride

Step 1: Diazotization

  • Suspend 5-bromo-2-methoxypyridin-3-amine (1.0 eq, ~10 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

  • Cool the suspension to -5 °C using an ice-salt bath. Ensure vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.15 eq) in water (5 mL).

  • Add the NaNO₂ solution dropwise over 20 minutes. Critical: Maintain the internal temperature strictly below 0 °C to prevent diazonium decomposition. Stir for an additional 45 minutes at -5 °C to ensure complete conversion to the diazonium salt[5].

Step 2: Reduction

  • In a separate flask, dissolve SnCl₂·2H₂O (2.5 eq) in concentrated HCl (10 mL) and cool to 0 °C.

  • Add the cold SnCl₂ solution dropwise to the diazonium mixture, maintaining the temperature below 5 °C. A thick precipitate will typically form as the stannic complex is generated[6].

  • Allow the reaction to warm gradually to room temperature and stir for 2 hours.

Step 3: Workup and Validation

  • Filter the resulting precipitate. To liberate the free base (if desired), suspend the solid in water, cool to 0 °C, and carefully adjust the pH to 10 using 20% aqueous NaOH.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Verify the product via LC-MS (expected [M+H]⁺ at m/z ~218/220 showing the characteristic 1:1 bromine isotope pattern). ¹H NMR should confirm the disappearance of the primary amine protons and the appearance of the hydrazine NH and NH₂ signals (typically broad singlets).

Workflow Amine 5-Bromo-2-methoxypyridin -3-amine Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl -5°C to 0°C Reduction SnCl2 Reduction Complex Diazonium->Reduction SnCl2, HCl < 0°C Product Hydrazine Hydrochloride Reduction->Product Basification & Extraction

Step-by-step diazotization and reduction workflow for hydrazine synthesis.

Downstream Applications: Pyrazole Construction

A primary application of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is the synthesis of 1-arylpyrazoles, which are ubiquitous in pharmaceutical libraries.

Causality in Regioselective Cyclization

When reacted with an asymmetric 1,3-dicarbonyl compound, the regioselectivity of the resulting pyrazole is dictated by the distinct nucleophilicities of the hydrazine nitrogens. The terminal nitrogen (-NH₂) is sterically unhindered and more nucleophilic than the internal secondary nitrogen (-NH-Ar). Therefore, the terminal -NH₂ preferentially attacks the most electrophilic carbonyl carbon first, forming a hydrazone intermediate. Subsequent intramolecular attack by the internal nitrogen on the remaining carbonyl yields the pyrazole.

Protocol 2: Synthesis of a 1-(5-Bromo-2-methoxypyridin-3-yl)pyrazole Derivative
  • Dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 eq) and a selected 1,3-diketone (e.g., acetylacetone, 1.1 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl groups.

  • Reflux the mixture (80 °C) for 3–5 hours. Monitor the reaction progress via TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Concentrate the solvent in vacuo.

  • Purify the crude residue via silica gel flash chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to isolate the pure pyrazole.

  • Self-Validation: Confirm cyclization via ¹³C NMR. The disappearance of the ketone carbonyl peaks (~190-200 ppm) and the appearance of pyrazole ring carbons (~105-140 ppm) validate successful heterocycle formation.

References

  • BenchChem (Page 14) @ ChemBuyersGuide.com, Inc. "BenchChem Catalog - (5-Bromo-2-methoxypyridin-3-yl)hydrazine CAS:2229352-21-8". ChemBuyersGuide.

  • MilliporeSigma. "5-Bromo-2-methoxypyridin-3-amine | 884495-39-0". Sigma-Aldrich. 1

  • BLD Pharm. "884495-39-0 | 5-Bromo-2-methoxypyridin-3-amine". BLD Pharm. 2

  • European Patent Office. "Compounds as syk kinase inhibitors - EP 2489663 A1". Google Patents. 3

  • ACS Publications. "Discovery of Selective Small Molecule Type III Phosphatidylinositol 4-Kinase Alpha (PI4KIIIα) Inhibitors as Anti Hepatitis C (HCV) Agents". Journal of Medicinal Chemistry. 4

  • BenchChem. "A Comparative Guide to the Synthesis of (4-methoxycyclohexyl)hydrazine and Other Alkyl Hydrazines". BenchChem. 5

  • ACS Publications. "Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines". Organic Process Research & Development. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Pyrazole Derivatives Utilizing (5-Bromo-2-methoxypyridin-3-yl)hydrazine

Introduction & Strategic Rationale In modern drug discovery, the design of highly functionalized heterocycles is paramount for interrogating complex biological targets. (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the design of highly functionalized heterocycles is paramount for interrogating complex biological targets. (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8) has emerged as a highly versatile bifunctional building block. When deployed in the synthesis of N-pyridyl pyrazoles, it installs a pharmacophore frequently utilized in the development of kinase inhibitors (e.g., Syk, PI3K) and β -secretase (BACE) inhibitors for neurodegenerative diseases[1][2][3].

The strategic value of this specific hydrazine lies in its orthogonal reactivity handles:

  • The 5-Bromo Substituent: Serves as a prime electrophilic site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of structure-activity relationship (SAR) libraries[4].

  • The 2-Methoxy Group: Acts as a hydrogen-bond acceptor and can be selectively demethylated under acidic (e.g., aqueous HCl) or Lewis acidic (e.g., BBr 3​ ) conditions to reveal a 2-pyridone motif, a critical hydrogen-bond donor/acceptor pair in many active pharmaceutical ingredients[4].

Mechanistic Insights: The Knorr Pyrazole Synthesis

The most robust method for constructing the pyrazole core using (5-Bromo-2-methoxypyridin-3-yl)hydrazine is the Knorr Pyrazole Synthesis , which involves the condensation of the hydrazine with a 1,3-diketone[5][6].

While seemingly straightforward, the reaction pathway is complex and highly dependent on reaction conditions. The condensation proceeds via a nucleophilic attack of the primary amine of the hydrazine onto the most electrophilic carbonyl of the 1,3-diketone, forming a hemiaminal that rapidly dehydrates to a hydrazone[5]. Subsequent intramolecular cyclization yields a transient 3,5-dihydroxypyrazolidine intermediate[7].

Causality of Regioselectivity: When using unsymmetrical 1,3-diketones, regioselectivity is a major challenge. The regiochemical outcome is kinetically controlled by the dehydration of the 3,5-dihydroxypyrazolidine intermediate[7]. By carefully tuning the pH (using catalytic acetic acid) and utilizing elevated temperatures, the reaction can be driven toward the thermodynamically favored regioisomer, minimizing complex purification bottlenecks[8].

Mechanism A 1,3-Diketone (Electrophile) C Hemiaminal Intermediate (Kinetic Addition) A->C Nucleophilic Attack (pH ~4-5) B (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Nucleophile) B->C Nucleophilic Attack (pH ~4-5) D Hydrazone Intermediate (Dehydration) C->D -H2O (Fast) E 3,5-Dihydroxypyrazolidine (Cyclization) D->E Intramolecular Cyclization F 1-(5-Bromo-2-methoxypyridin-3-yl)pyrazole (Target Product) E->F Rate-Determining Dehydration

Mechanistic pathway of Knorr pyrazole synthesis via transient pyrazolidine.

Optimization of Reaction Conditions

To establish a self-validating and scalable protocol, various reaction parameters must be evaluated. The table below summarizes the quantitative optimization data for the condensation of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with a model unsymmetrical 1,3-diketone.

EntrySolventCatalyst (Equiv)Temp (°C)Time (h)Conversion (%)Regioisomeric Ratio (A:B)
1EthanolNone2524451:1.2
2THFNone6512601:1.5
3 Ethanol AcOH (0.1) 80 4 >99 4:1
4Toluene p -TsOH (0.05)1102>996:1

Data Interpretation: In the absence of an acid catalyst (Entries 1 & 2), the reaction stalls at the hydrazone/pyrazolidine stage, resulting in poor conversion and nearly 1:1 mixtures of regioisomers. The introduction of catalytic acetic acid in refluxing ethanol (Entry 3) provides the optimal balance of high conversion, favorable regioselectivity, and operational safety[9]. While Toluene/ p -TsOH (Entry 4) yields a slightly higher regiomeric ratio, the harsher conditions can lead to partial demethylation of the 2-methoxypyridine moiety.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds as intended before moving to the next step.

Reagents & Materials
  • (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 equiv, 10 mmol)

  • 1,3-Diketone derivative (1.1 equiv, 11 mmol)

  • Absolute Ethanol (0.2 M relative to hydrazine)

  • Glacial Acetic Acid (0.1 equiv, 1 mmol)

  • Saturated aqueous NaHCO 3​

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology
  • Reaction Assembly: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-2-methoxypyridin-3-yl)hydrazine (10 mmol) and the 1,3-diketone (11 mmol).

    • Causality: A slight excess of the diketone ensures complete consumption of the valuable hydrazine building block.

  • Solvent & Catalyst Addition: Suspend the reagents in absolute ethanol (50 mL) and add glacial acetic acid (1 mmol).

    • Causality: Ethanol provides a homogenous reaction mixture at elevated temperatures. Acetic acid lowers the pH to ~4.5, which protonates the carbonyl oxygen to enhance electrophilicity without fully protonating the nucleophilic hydrazine[9].

  • Reflux & In-Process Control (IPC): Attach a reflux condenser and heat the mixture to 80 °C. Stir for 4 hours.

    • Self-Validation (IPC): After 3 hours, sample 50 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the starting hydrazine ( m/z ~218 [M+H] + ) is completely consumed and the pyrazole product mass dominates the chromatogram.

  • Quenching: Once complete, cool the reaction to room temperature. Slowly add saturated aqueous NaHCO 3​ (20 mL) until the evolution of CO 2​ ceases.

    • Causality: Neutralizing the acid catalyst prior to solvent removal prevents acid-catalyzed degradation or unwanted side reactions during concentration.

  • Extraction & Workup: Remove the ethanol under reduced pressure. Extract the remaining aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The target 1-(5-Bromo-2-methoxypyridin-3-yl)pyrazole derivative typically elutes at 20-30% EtOAc.

Workflow S1 Step 1: Reagent Assembly Equimolar Hydrazine + Diketone S2 Step 2: Solvent & Catalyst EtOH + Catalytic AcOH (pH ~4.5) S1->S2 S3 Step 3: Reflux (80°C, 4h) IPC: LC-MS Monitoring S2->S3 S4 Step 4: Reaction Quench Cool to RT, Neutralize with NaHCO3 S3->S4 S5 Step 5: Liquid-Liquid Extraction EtOAc / Brine Wash / Dry S4->S5 S6 Step 6: Purification Silica Gel Chromatography S5->S6 S7 Target Pyrazole Derivative (Ready for Cross-Coupling) S6->S7

Step-by-step experimental workflow for the synthesis of pyridyl-pyrazoles.

Downstream Applications in Drug Development

Once the pyrazole core is established, the 5-bromo-2-methoxypyridin-3-yl moiety serves as a launchpad for late-stage functionalization.

  • Suzuki-Miyaura Coupling: The 5-bromo position readily undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. This is typically achieved using Pd(dppf)Cl 2​ and K 2​ CO 3​ in a dioxane/water mixture at 90 °C, allowing for the rapid generation of diverse biaryl systems[4].

  • Demethylation: To unmask the 2-pyridone pharmacophore—a motif essential for binding in the hinge region of many kinases—the methoxy group can be cleaved. Heating the compound in 6N HCl at 100 °C for 5 hours efficiently yields the corresponding pyridin-2(1H)-one[4].

References

  • US9371316B2 - Pyridine derivatives Source: Google Patents URL
  • HETEROARYL-SUBSTITUTED HEXAHYDROPYRANO[3,4-D][1,3]THIAZIN-2-AMINE COMPOUNDS - EP 2956458 B1 Source: European Patent Office / Googleapis URL
  • Compounds as syk kinase inhibitors - EP 2489663 A1 Source: European Patent Office / Googleapis URL
  • US8138347B2 - Quinoline derivatives as PI3 kinase inhibitors Source: Google Patents URL
  • BenchChem (Page 14) @ ChemBuyersGuide.com, Inc.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL
  • The reaction between hydrazines and β -dicarbonyl compounds: proposal for a mechanism Source: Canadian Journal of Chemistry URL
  • Source: Jetir.
  • synthesis of pyrazoles Source: YouTube URL
  • Derivatives of 1-(2-Pyridyl)

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Application

Synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in Drug Discovery (5-Bromo-2-methoxypyridin-3-yl)hydrazine is a key heterocyclic building block in the landscape of modern medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in Drug Discovery

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic arrangement of a bromine atom, a methoxy group, and a hydrazine moiety on a pyridine ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules.[1] This intermediate is particularly valuable in the development of novel therapeutic agents targeting a range of diseases. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the hydrazine group is a precursor for the formation of numerous nitrogen-containing heterocycles, which are prevalent in biologically active compounds.[2][3] The methoxy group can modulate the electronic properties and metabolic stability of the final drug candidates. Given its importance, a robust and reproducible protocol for the synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is essential for researchers in drug development.

Reaction Principle: A Two-Step Transformation

The synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is typically achieved through a two-step process starting from the commercially available 3-amino-5-bromo-2-methoxypyridine. The core of this transformation involves:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt. This is a classic reaction in organic chemistry where the amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] These salts are highly reactive intermediates.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.[5] Various reducing agents can be employed for this step, with stannous chloride (SnCl₂) in acidic medium being a common and effective choice.[6][7] More environmentally friendly alternatives like sodium dithionite or ascorbic acid have also been explored.[5][8]

This application note will provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, emphasizing the rationale behind each procedural choice to ensure both safety and success.

Visualizing the Workflow: From Amine to Hydrazine

The overall synthetic pathway can be visualized as a straightforward two-step sequence.

Synthesis_of_5-Bromo-2-methoxypyridin-3-yl_hydrazine cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Work-up & Purification Starting_Material 3-Amino-5-bromo-2-methoxypyridine Diazonium_Salt 5-Bromo-2-methoxy-3-pyridinediazonium chloride Starting_Material->Diazonium_Salt Diazotization (0-5 °C) Reagents_1 NaNO₂, HCl (aq) Reagents_1->Diazonium_Salt Product (5-Bromo-2-methoxypyridin-3-yl)hydrazine hydrochloride Diazonium_Salt->Product Reduction Reagents_2 SnCl₂·2H₂O, conc. HCl Reagents_2->Product Final_Product (5-Bromo-2-methoxypyridin-3-yl)hydrazine Product->Final_Product Basification & Extraction

Caption: Synthetic workflow for (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
3-Amino-5-bromo-2-methoxypyridineC₆H₇BrN₂O203.0413472-85-0
Sodium NitriteNaNO₂69.007632-00-0
Hydrochloric Acid (concentrated, 37%)HCl36.467647-01-0
Stannous Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1
Sodium HydroxideNaOH40.001310-73-2
Ethyl AcetateC₄H₈O₂88.11141-78-6
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Deionized WaterH₂O18.027732-18-5
Step-by-Step Procedure

Part 1: Diazotization of 3-Amino-5-bromo-2-methoxypyridine

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-Amino-5-bromo-2-methoxypyridine (10.15 g, 50 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and deionized water (25 mL).

    • Causality: A strong acidic medium is crucial for the in situ generation of nitrous acid and for stabilizing the resulting diazonium salt. The suspension is necessary as the starting material has limited solubility.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt.

  • Addition of Sodium Nitrite: Dissolve sodium nitrite (3.80 g, 55 mmol, 1.1 equivalents) in deionized water (15 mL). Add this solution dropwise to the cooled suspension of the amine hydrochloride over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

    • Expertise & Experience: A slight excess of sodium nitrite ensures complete conversion of the primary amine. Slow, dropwise addition is paramount to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution/suspension of the diazonium salt is used directly in the next step.

Part 2: Reduction of the Diazonium Salt

  • Preparation of the Reducing Agent: In a separate 500 mL flask, dissolve stannous chloride dihydrate (33.84 g, 150 mmol, 3 equivalents) in concentrated hydrochloric acid (50 mL). Cool this solution to 0-5 °C in an ice bath.

    • Trustworthiness: Using a significant excess of the reducing agent drives the reaction to completion and ensures all of the diazonium salt is converted to the desired hydrazine.

  • Addition of the Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the cold stannous chloride solution with vigorous stirring. The addition should be done portion-wise or via a cannula, maintaining the temperature below 10 °C.

    • Causality: This addition order (diazonium salt to reducing agent) helps to maintain an excess of the reducing agent throughout the reaction, minimizing side reactions of the diazonium salt.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Basification: Cool the reaction mixture in an ice bath and slowly neutralize it by the dropwise addition of a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 9-10. This step is highly exothermic and should be performed with caution. The hydrazine product will precipitate as a solid.

    • Expertise & Experience: Careful basification is required to deprotonate the hydrazine hydrochloride salt and precipitate the free base. Overheating can lead to product degradation.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

    • Trustworthiness: Multiple extractions with a suitable organic solvent ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (5-Bromo-2-methoxypyridin-3-yl)hydrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Characterization of the Final Product

The identity and purity of the synthesized (5-Bromo-2-methoxypyridin-3-yl)hydrazine should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure by observing the chemical shifts and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the hydrazine.

Expected ¹H NMR Data (in CDCl₃, chemical shifts in ppm): Aromatic protons will appear in the range of 7.0-8.0 ppm. The methoxy protons will be a singlet around 3.9-4.1 ppm. The hydrazine protons (NH and NH₂) will appear as broad signals that can be exchanged with D₂O.

Safety Precautions

  • Hydrazine derivatives are potentially toxic and carcinogenic. [9][10] Handle with extreme care in a well-ventilated fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber is recommended).[11]

  • Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt. Use it directly in the subsequent reduction step.

  • The neutralization step with sodium hydroxide is highly exothermic. Perform this step slowly and with efficient cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.[9][10]

Conclusion

This detailed protocol provides a reliable and well-rationalized method for the synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a crucial intermediate for pharmaceutical research and development. By understanding the causality behind each step and adhering to the safety precautions, researchers can confidently prepare this valuable building block for the discovery of new medicines.

References

  • Wikipedia. Diazonium compound. [Link]

  • Chemistry LibreTexts. Reactions of Aryl Diazonium Salts. [Link]

  • Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. [Link]

  • International Journal of Science and Research (IJSR). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • American Chemical Society. Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

  • PubMed. Azinyl and diazinyl hydrazones derived from aryl N-heteroaryl ketones: synthesis and antiproliferative activity. [Link]

  • ResearchGate. Synthesis of various 1,2,4‐triazine‐based alkyl/heteroaryl‐hydrazones.... [Link]

  • ACS Publications. Azinyl and Diazinyl Hydrazones Derived from Aryl N-Heteroaryl Ketones: Synthesis and Antiproliferative Activity. [Link]

  • PMC. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • Semantic Scholar. Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition. [Link]

  • Google Patents.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • LinkedIn. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]

  • Technical University of Denmark. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • The Royal Society of Chemistry. Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. [Link]

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Heteroletters. A convenient and scalable method for preparation of 2,5-dibromopyridine. [Link]

  • PMC. (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.. [Link]

  • PubChemLite. 5-bromo-2-methoxypyridin-3-amine (C6H7BrN2O). [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.". [Link]

  • DRUG DISCOVERY. Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. [Link]

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Method

Application Notes &amp; Protocols: (5-Bromo-2-methoxypyridin-3-yl)hydrazine in Modern Medicinal Chemistry

Preamble: The Strategic Value of a Privileged Heterocyclic Scaffold In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Value of a Privileged Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[1][2] Among these, substituted pyridines and their fused ring systems are of exceptional interest due to their ability to engage in specific, high-affinity interactions with biological targets.[3] (5-Bromo-2-methoxypyridin-3-yl)hydrazine has emerged as a highly valuable and strategic starting material in this context. Its utility extends beyond that of a simple building block; it is a carefully designed precursor for the construction of "privileged scaffolds," most notably the pyrazolo[3,4-b]pyridine core, which is prevalent in a multitude of clinically relevant kinase inhibitors.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It elucidates the primary applications of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, provides detailed, field-proven protocols for its use, and explains the underlying chemical principles and medicinal chemistry rationale that drive its application.

Part 1: The Cornerstone Application - Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The most significant application of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is in the synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system. This bicyclic heterocycle is a cornerstone of modern kinase inhibitor design.[5][6] Protein kinases, which regulate a multitude of cellular processes, have become one of the most important classes of drug targets, particularly in oncology and immunology.[6][7]

The Rationale: Mimicking the ATP Hinge-Binding Motif

The efficacy of pyrazolo[3,4-b]pyridine-based inhibitors stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's function. The nitrogen atoms within the pyrazolo[3,4-b]pyridine scaffold are perfectly positioned to act as both hydrogen bond donors and acceptors, anchoring the inhibitor molecule in the active site.[8]

cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-b]pyridine Core Hinge_AA1 Backbone N-H Py_N N Hinge_AA1->Py_N H-Bond (Acceptor) Hinge_AA2 Backbone C=O Pz_N1 N Pz_NH N-H Pz_NH->Hinge_AA2 H-Bond (Donor) R_group Substituents for selectivity & potency

Caption: Kinase hinge-binding interaction.

Synthetic Strategy: The Condensation-Cyclization Cascade

The synthesis of the pyrazolo[3,4-b]pyridine core from (5-Bromo-2-methoxypyridin-3-yl)hydrazine is typically achieved through a condensation reaction with a β-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. This reaction is robust, high-yielding, and proceeds under relatively mild conditions.[1][5] The hydrazine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the reaction partner to forge the new five-membered pyrazole ring.

Start (5-Bromo-2-methoxypyridin-3-yl)hydrazine + β-Ketoester Intermediate Hydrazone Intermediate Formation Start->Intermediate Condensation Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Ring Closure Product Substituted 5-Bromo-1H-pyrazolo[3,4-b]pyridine Cyclization->Product Reagents Acid or Base Catalyst Heat (e.g., Reflux) Reagents->Cyclization

Caption: Pyrazolo[3,4-b]pyridine synthesis workflow.

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis and further derivatization. As a self-validating system, each protocol includes clear steps, reagent stoichiometry, and purification guidelines.

Protocol 1: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

This protocol details the cyclization of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with ethyl acetoacetate. The initial product retains the 2-methoxy group, which can be subsequently cleaved to the more versatile 2-hydroxy (or pyridone) tautomer, a common feature in kinase inhibitors.

Materials:

  • (5-Bromo-2-methoxypyridin-3-yl)hydrazine

  • Ethyl acetoacetate

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 4-6 hours).

  • Work-up & Purification (Intermediate): Allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo. The resulting crude product can often be precipitated by adding water. Filter the solid, wash with cold water and a small amount of ether, and dry to yield the intermediate 5-bromo-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine. Further purification can be achieved by recrystallization or column chromatography (Silica, Hexanes:EtOAc gradient).

  • Demethylation (Optional but Recommended): To obtain the pyridinol/pyridone, the methoxy intermediate is subjected to demethylation. A common method involves heating with 48% hydrobromic acid or using boron tribromide (BBr₃) at a low temperature. For a simpler, safer lab-scale procedure: Suspend the methoxy intermediate in a 2M aqueous solution of NaOH and heat to reflux for 12-24 hours. Monitor by TLC.

  • Final Work-up: After cooling the demethylation reaction, carefully acidify the mixture with concentrated HCl to pH ~5-6. The product should precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation

The 5-bromo substituent is not merely a placeholder; it is a critical synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[8][9] This allows for the exploration of structure-activity relationships (SAR) by installing various aryl or heteroaryl groups that can interact with different regions of the target protein.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative (from Protocol 1)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-pyrazolo[3,4-b]pyridine starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired C5-arylated product.

Part 3: Alternative Applications & Mechanistic Insights

While the synthesis of pyrazolopyridines is the primary application, the hydrazine functional group is versatile and can be used in other important transformations.[10][11]

Formation of Bioactive Hydrazones

Condensation of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with various aldehydes and ketones yields stable hydrazone derivatives. Hydrazones are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[12] This provides a rapid pathway to novel chemical entities for screening campaigns.

Hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine Product Pyridyl Hydrazone Hydrazine->Product Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Product Condensation (Acid Catalyst) Byproduct - H₂O Product->Byproduct Elimination

Caption: General synthesis of a pyridyl hydrazone.

Role of Substituents in Drug Design

A deep understanding of the starting material's functional groups is critical for a successful drug design campaign.

SubstituentPositionRole in Medicinal Chemistry
Hydrazine 3Reactive Core: The primary functional group for constructing the pyrazole ring. It is the key nucleophile in condensation-cyclization reactions.[13][14]
Methoxy 2Electronic Modulation & Metabolism: The electron-donating methoxy group influences the reactivity of the pyridine ring. It can be a site of metabolic O-demethylation in vivo and can be synthetically converted to a hydroxyl group, providing a crucial hydrogen bond donor.[3]
Bromo 5Synthetic Handle & Halogen Bonding: Serves as an essential point for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for SAR exploration.[9] The bromine atom can also participate in halogen bonding, a stabilizing non-covalent interaction with protein targets.

Conclusion

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a high-value intermediate for medicinal chemists, primarily serving as a gateway to the clinically significant pyrazolo[3,4-b]pyridine scaffold. Its well-defined reactivity allows for the efficient construction of kinase inhibitor cores, while its bromo-substituent provides a robust handle for late-stage functionalization to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein offer a comprehensive framework for leveraging this powerful building block in the rational design of next-generation therapeutics.

References

  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (2018).
  • US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.).
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). PMC.
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. (n.d.). Chemicalbook.
  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. (2026).
  • Recent applications of phenyl hydrazine in photoinduced chemical transform
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. (n.d.). Benchchem.
  • 5-Bromo-2-methoxypyridine. (n.d.). Chem-Impex.
  • Overview of Phenylhydrazine‐Based Organic Transformations. (2024).
  • Synthesis of Hydrazides and their Pharmacological Evalu
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • "Synthesis and Characterization of Hydrazine Deriv
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • FDA-Approved Kinase Inhibitor Library. (n.d.). TargetMol.
  • Kinases Inhibitors. (n.d.). ChemDiv.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for (5-Bromo-2-methoxypyridin-3-yl)hydrazine

Executive Summary & Chemical Context (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8) is a highly versatile, bifunctional building block frequently utilized in the discovery of advanced therapeutics, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8) is a highly versatile, bifunctional building block frequently utilized in the discovery of advanced therapeutics, including PI3K/mTOR and Syk kinase inhibitors [1, 2]. The molecule presents a unique synthetic challenge and opportunity: it contains both a highly nucleophilic, reducing hydrazine moiety at the C3 position and an electrophilic aryl bromide at the C5 position.

Direct Palladium-catalyzed cross-coupling of this unprotected molecule typically results in catalyst poisoning, premature reduction of Pd(II) to catalytically inactive Pd(0) black, and uncontrolled oligomerization [1]. As a Senior Application Scientist, the recommended approach to utilizing this building block is orthogonal functionalization : masking or cyclizing the hydrazine moiety prior to executing a targeted Pd-catalyzed cross-coupling at the C5-bromide.

Strategic Workflows & Causality of Chemoselectivity

To successfully leverage the C5-Br position for C–C or C–N bond formation, the reactivity of the C3-hydrazine must be neutralized. Hydrazines are potent reducing agents. If introduced directly to a Pd(II) precatalyst (such as Pd(dppf)Cl₂), the hydrazine will reduce the metal center before the oxidative addition of the aryl bromide can occur, stalling the catalytic cycle.

By converting the hydrazine into a stable heterocycle (e.g., a pyrazole via condensation with a diketone) or protecting it (e.g., via Boc anhydride), the lone pairs on the nitrogen atoms are delocalized or sterically hindered. This "masks" the reductant, allowing the Palladium catalyst to selectively engage the C5-Br bond.

Workflow cluster_0 Pathway A: Protection cluster_1 Pathway B: Cyclization SM (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Bifunctional Core) Prot Boc Protection (Masks Reductant) SM->Prot Boc2O Cyc Pyrazole Formation (Heterocycle) SM->Cyc Diketone PdA Pd-Catalyzed Coupling (C5) Prot->PdA Pd(dppf)Cl2, Base PdB Pd-Catalyzed Coupling (C5) Cyc->PdB Pd(dppf)Cl2, Base

Orthogonal functionalization workflows for (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling on the pyrazole-protected derivative of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with a standard arylboronic acid [3].

Catalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O9045Significant debromination; catalyst decomposition.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10062Moderate conversion; slow transmetalation.
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88 Clean conversion; bidentate ligand prevents Pd black.
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10075Good alternative, but better suited for Buchwald-Hartwig.

Experimental Protocols & Self-Validating Systems

Protocol A: Hydrazine Masking via Pyrazole Formation

Objective: Eliminate the reducing capability of the hydrazine moiety to enable downstream Palladium catalysis.

  • Reagent Assembly: Dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Condensation: Add acetylacetone (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (80 °C) for 4 hours. Causality: The elevated temperature drives the dehydration step of the condensation, ensuring complete cyclization into the pyrazole ring.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the disappearance of the broad N-H stretch (~3300 cm⁻¹).

    • LC-MS: Ensure the presence of the [M+H]⁺ peak corresponding to the cyclized product. The 1:1 isotopic doublet of the bromine atom (⁷⁹Br/⁸¹Br) must remain intact.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5-Br

Objective: Form a new C–C bond at the C5 position using the masked intermediate.

  • Preparation: In an oven-dried Schlenk flask, combine the pyrazole-protected intermediate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Causality: Water is strictly required to dissolve the inorganic base and convert the arylboronic acid into the highly reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻. Without water, the transmetalation step bottlenecks, leading to protodeboronation of the starting material.

  • Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation Checkpoint:

    • LC-MS: The characteristic 1:1 isotopic doublet of the starting material's bromine atom must completely disappear, replaced by a single monoisotopic mass peak of the coupled product.

    • ¹H NMR: The pyridine protons at C4 and C6 will exhibit a distinct chemical shift change. In the starting material, they appear as meta-coupled doublets (J ~ 2.0 Hz). Upon successful coupling, the electronic environment shifts these peaks (downfield if the coupled aryl is electron-withdrawing).

Mechanistic Insights

Understanding the catalytic cycle ensures rational troubleshooting. The use of Pd(dppf)Cl₂ is highly deliberate: the bidentate dppf ligand enforces a stable coordination sphere around the Palladium center, preventing the aggregation of Pd(0) into inactive nanoparticles (Pd black) during the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA Ar-Br (C5-Pyridine) PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 Base / H2O PdII_TM->Pd0 Product Reductive Elim.

Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C5 position.

References

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

  • Title: A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer Source: American Journal of Nuclear Medicine and Molecular Imaging (via PubMed Central) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

Method

Application Note: (5-Bromo-2-methoxypyridin-3-yl)hydrazine as a Privileged Pharmaceutical Building Block

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8)[1] Architectural Significance & Mechanistic Rationale In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8)[1]

Architectural Significance & Mechanistic Rationale

In modern drug discovery, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on rigid, heteroaromatic scaffolds. (5-Bromo-2-methoxypyridin-3-yl)hydrazine is a highly versatile bifunctional building block designed specifically for the rapid assembly of complex pharmaceutical architectures, such as pyrazolopyridines and indazole bioisosteres[2][3].

The strategic placement of functional groups on this molecule provides three distinct advantages:

  • The Hydrazine Moiety: Acts as a potent bis-nucleophile. It readily condenses with 1,3-dicarbonyls or aldehydes to form hydrazones, which subsequently undergo intramolecular cyclization to yield rigid, bicyclic pyrazolopyridine cores[3][4].

  • The 5-Bromo Substituent: Serves as an orthogonal handle for late-stage functionalization. Positioned on the electron-deficient pyridine ring, it is highly primed for oxidative addition by Palladium(0), enabling rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[5].

  • The 2-Methoxy Group: Provides critical hydrogen-bond accepting capabilities to interact with the hinge region of target kinases, while simultaneously enhancing the lipophilicity and aqueous solubility profile of the final Active Pharmaceutical Ingredient (API).

Self-Validating Synthetic Workflows

To maximize the utility of this building block, we have developed a two-stage synthetic workflow. The logic of this assembly line ensures that the core heterocycle is constructed first, followed by late-stage diversification.

Workflow SM (5-Bromo-2-methoxypyridin-3-yl)hydrazine Condensation Condensation (EtOH/AcOH) SM->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Scaffold Pyrazolopyridine Core Cyclization->Scaffold Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling API Target API Molecule Coupling->API

Caption: Synthetic workflow from the hydrazine building block to the final diversified API.

Protocol A: Synthesis of the 5-Bromo-Pyrazolopyridine Core

Objective: Condense (5-Bromo-2-methoxypyridin-3-yl)hydrazine with a 1,3-dicarbonyl to form the bicyclic scaffold.

Causality & Reagent Selection: The formation of hydrazones requires a precise pH balance. If the pH is too high, the carbonyl carbon is not sufficiently electrophilic; if too low, the terminal nitrogen of the hydrazine is protonated, destroying its nucleophilicity. We utilize Acetic Acid (0.1 eq) to maintain a pH of ~4.5, perfectly balancing this equilibrium. Ethanol is selected as the solvent because its protic nature stabilizes the transition state via hydrogen bonding without participating in destructive side reactions[4].

Step-by-Step Methodology:

  • Suspend (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 eq, 10 mmol) in anhydrous Ethanol (30 mL) at 25°C.

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq, 11 mmol) dropwise over 5 minutes.

  • Add glacial Acetic Acid (0.1 eq, 1 mmol) as a catalyst.

  • Elevate the temperature to 75°C (reflux) and stir for 6 hours.

  • Cool the reaction mixture to 0°C to induce precipitation of the cyclized product.

  • Filter the precipitate, wash with cold Ethanol (2 x 10 mL), and dry under vacuum.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting hydrazine exhibits a characteristic isotopic doublet at m/z 218 and 220 [M+H]+ due to the naturally occurring 79 Br and 81 Br isotopes (~1:1 ratio). The complete disappearance of this doublet and the emergence of the cyclized product mass confirms successful conversion.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-bromo position of the newly formed pyrazolopyridine core to generate the final API.

Causality & Reagent Selection: The 5-bromo position requires a robust catalyst for efficient oxidative addition. We select Pd(dppf)Cl₂ because its bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step and minimizes unwanted protodeboronation of the boronic acid[5]. A biphasic 1,4-Dioxane/Water (4:1) solvent system is mandatory; it ensures simultaneous solvation of the lipophilic pyrazolopyridine core and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the 5-bromo-pyrazolopyridine core (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M relative to substrate).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Nitrogen.

  • Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint: Perform a TLC check (Hexane:EtOAc 3:1). The starting brominated core will fluoresce dark purple under short-wave UV (254 nm). The cross-coupled product will exhibit a distinct retention factor ( Rf​ ) shift and often a bright blue fluorescence under long-wave UV (365 nm) due to the extended π -conjugation of the new biaryl system.

Quantitative Optimization Data

To demonstrate the robustness of our chosen cyclization conditions (Protocol A), we evaluated various solvent and catalyst combinations. The data below highlights why the Ethanol/Acetic Acid system is superior.

Table 1: Optimization of Hydrazone Cyclization Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
MeOHNone25241545Insufficient carbonyl activation; stalled reaction.
DMFAcOH (1.0 eq)10044060Thermal degradation and side-product formation.
EtOH AcOH (0.1 eq) 75 6 88 98 Optimal pH balance; clean precipitation of product.
THFTFA (0.1 eq)6585575Over-protonation of the hydrazine nitrogen.

Pharmacological Application: Kinase Inhibition

Compounds derived from (5-Bromo-2-methoxypyridin-3-yl)hydrazine are frequently utilized in the development of ATP-competitive kinase inhibitors (e.g., targeting JAK, p38 MAPK, or CYP17)[3][6]. The pyrazolopyridine core perfectly mimics the purine ring of ATP, allowing it to dock into the highly conserved ATP-binding pocket of the kinase. The methoxy group acts as a hydrogen bond acceptor with the kinase hinge region, while the cross-coupled aryl group extends into the hydrophobic selectivity pocket.

Pathway Stimulus Extracellular Signal Receptor Transmembrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., JAK/p38) Receptor->Kinase Effector Downstream Effectors Kinase->Effector Phosphorylation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase ATP-competitive Inhibition Response Cellular Response Effector->Response

Caption: Mechanism of action for pyrazolopyridine-derived kinase inhibitors.

By effectively blocking the phosphorylation of downstream effectors, these derivatives halt the signal transduction cascades responsible for abnormal cellular proliferation and inflammation, making them highly valuable in oncology and immunology[2][6].

References

  • Title: US9150575B2 - Piperidinylpyrazolopyridine derivative Source: Google Patents URL
  • Title: WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives Source: Google Patents URL
  • Title: US9371316B2 - Pyridine derivatives Source: Google Patents URL
  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics Source: Ludwig-Maximilians-Universität München URL: [Link]

Sources

Application

The Strategic Synthesis of Heterocyclic Scaffolds from (5-Bromo-2-methoxypyridin-3-yl)hydrazine: A Guide for Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Precursor In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Precursor

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. The starting material, (5-Bromo-2-methoxypyridin-3-yl)hydrazine, represents a highly versatile and strategically functionalized precursor for the construction of a diverse array of heterocyclic intermediates. Its unique substitution pattern—a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing the electronic properties of the pyridine ring, and a reactive hydrazine moiety—renders it an invaluable building block for combinatorial chemistry and the development of new chemical entities.

This comprehensive guide provides detailed protocols and expert insights into the preparation of three key classes of heterocyclic intermediates from (5-Bromo-2-methoxypyridin-3-yl)hydrazine: pyridyl-indoles via the Fischer indole synthesis, pyridyl-pyrazoles through cyclocondensation with dicarbonyl compounds, and pyridyl-triazoles. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to leverage this precursor in their synthetic endeavors.

Core Synthetic Transformations

The strategic location of the hydrazine group on the pyridine ring allows for its participation in a variety of classical and modern cyclization reactions. This section will detail the theoretical underpinnings and provide practical, step-by-step protocols for the synthesis of key heterocyclic systems.

The Fischer Indole Synthesis: Crafting Pyridyl-Indole Scaffolds

The Fischer indole synthesis is a venerable and reliable method for the construction of the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to forge the indole ring.[2] The choice of acid catalyst is crucial and can influence reaction rates and yields.[4]

Scientific Rationale: The electronic nature of the (5-Bromo-2-methoxypyridin-3-yl)hydrazine will influence the rate of hydrazone formation and the subsequent sigmatropic rearrangement. The electron-donating methoxy group may facilitate the reaction, while the electron-withdrawing bromine and the pyridine nitrogen may have a moderating effect. Polyphosphoric acid (PPA) is often an effective catalyst for this transformation as it acts as both a Brønsted acid and a dehydrating agent.[3]

Experimental Protocol: Synthesis of 6-Bromo-9-methoxy-2-methyl-5H-pyrido[3,2-b]indole

  • Step 1: Hydrazone Formation.

    • To a solution of (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 mmol, 218 mg) in glacial acetic acid (5 mL), add propan-2-one (acetone, 1.2 mmol, 70 mg).

    • Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). In many cases, the hydrazone can be used in the next step without isolation.[3]

  • Step 2: Cyclization.

    • To the reaction mixture containing the hydrazone, add polyphosphoric acid (PPA) (5 g).

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL), and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the hydrazone intermediate. The temperature of the PPA reaction is critical; too low may result in incomplete reaction, while too high can lead to decomposition.

  • Side Products: In the case of unsymmetrical ketones, the formation of regioisomers is possible.[5] The regiochemical outcome is influenced by the steric and electronic nature of the ketone and the acid catalyst used.

Visualization of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product Start_Hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine Hydrazone_Formation Hydrazone Formation (e.g., Acetic Acid, RT) Start_Hydrazine->Hydrazone_Formation Start_Ketone Ketone/Aldehyde Start_Ketone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (e.g., PPA, 100-120°C) Hydrazone_Formation->Cyclization Quenching Quenching (Ice) Cyclization->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Column Chromatography Filtration->Purification Final_Product Pyridyl-Indole Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis.

Pyrazole Synthesis: Accessing Pyridyl-Pyrazole Cores

The condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazoles.[6] A significant challenge in this reaction, when using unsymmetrical dicarbonyls, is controlling the regioselectivity of the cyclization.[7] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[8]

Scientific Rationale: The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The choice of solvent and the pH of the reaction medium can also play a crucial role in directing the regioselectivity. For instance, fluorinated alcohols as solvents have been shown to enhance the formation of a single regioisomer.[7]

Experimental Protocol: Synthesis of 5-Bromo-3-(5-methyl-1H-pyrazol-3-yl)-2-methoxypyridine

  • Step 1: Cyclocondensation.

    • In a round-bottom flask, dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 mmol, 218 mg) in ethanol (10 mL).

    • Add acetylacetone (a 1,3-dicarbonyl compound, 1.1 mmol, 110 mg) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Step 2: Workup and Purification.

    • After completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes eluent system) to isolate the desired pyrazole.

Controlling Regioselectivity:

FactorInfluence on RegioselectivityExample Conditions
Solvent Can influence the reaction pathway through hydrogen bonding.Fluorinated alcohols (e.g., TFE) can favor one isomer.[7]
pH Can alter the nucleophilicity of the hydrazine nitrogens.Acidic (e.g., HCl) or basic (e.g., NaOAc) conditions can change the product ratio.[7]
Steric Hindrance Bulky groups on the dicarbonyl can direct attack to the less hindered carbonyl.Using a dicarbonyl with one sterically demanding substituent.
Electronic Effects Electron-withdrawing groups increase carbonyl electrophilicity.A dicarbonyl with a trifluoromethyl group will likely be attacked at that carbonyl.

Visualization of Pyrazole Synthesis and Regioselectivity:

Pyrazole_Synthesis cluster_inputs Reactants cluster_reaction Cyclocondensation cluster_outputs Potential Products Hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine Reaction Reaction Conditions (Solvent, pH, Temp) Hydrazine->Reaction Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Reaction Isomer_A Regioisomer A Reaction->Isomer_A Path A Isomer_B Regioisomer B Reaction->Isomer_B Path B

Caption: Regioselectivity in Pyrazole Synthesis.

1,2,4-Triazole Synthesis: Building a Versatile Heterocycle

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal chemistry.[9] A common route to 4-substituted-3-mercapto-1,2,4-triazoles involves the reaction of a hydrazide with an isothiocyanate, followed by intramolecular cyclization of the resulting thiosemicarbazide.[10]

Scientific Rationale: This two-step, one-pot procedure is efficient for the synthesis of 1,2,4-triazoles. The initial reaction of the hydrazine with an isothiocyanate forms a thiosemicarbazide intermediate. Subsequent treatment with a base promotes an intramolecular cyclization with the elimination of water to form the triazole ring.

Experimental Protocol: Synthesis of 4-Allyl-5-(5-bromo-2-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Step 1: Formation of the Thiosemicarbazide Intermediate.

    • In a round-bottom flask, dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 mmol, 218 mg) in ethanol (10 mL).

    • Add allyl isothiocyanate (1.1 mmol, 109 mg) to the solution.

    • Reflux the mixture for 4-6 hours. The formation of the thiosemicarbazide can be monitored by TLC.

  • Step 2: Cyclization to the 1,2,4-Triazole.

    • To the reaction mixture, add a 10% aqueous solution of sodium hydroxide (NaOH) (5 mL).

    • Continue to reflux for an additional 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

    • Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 5-6.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from ethanol to afford the pure 1,2,4-triazole.

Troubleshooting:

  • Incomplete Cyclization: Ensure that the reaction is refluxed for a sufficient amount of time in the presence of a base. A stronger base or higher temperature may be required in some cases.

  • Purification Difficulties: If the product is not a solid, an extractive workup with an organic solvent like ethyl acetate may be necessary after acidification.

Visualization of 1,2,4-Triazole Synthesis Workflow:

Triazole_Synthesis cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification cluster_product Final Product Start_Hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine Reaction1 Reflux in Ethanol Start_Hydrazine->Reaction1 Isothiocyanate Allyl Isothiocyanate Isothiocyanate->Reaction1 Reaction2 Base-Catalyzed Cyclization (NaOH, Reflux) Reaction1->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pyridyl-1,2,4-Triazole Recrystallization->Final_Product

Caption: Workflow for 1,2,4-Triazole Synthesis.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the synthesis of diverse heterocyclic intermediates from the versatile precursor, (5-Bromo-2-methoxypyridin-3-yl)hydrazine. The strategic incorporation of this building block allows for the rapid generation of novel pyridyl-indoles, pyridyl-pyrazoles, and pyridyl-triazoles. The bromine atom present in these intermediates serves as a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space. These methodologies are not only applicable to the specific examples provided but can be readily adapted to a wide range of ketones, dicarbonyls, and isothiocyanates, thus facilitating the creation of extensive compound libraries for screening in drug discovery programs. The continued exploration of the synthetic utility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine is poised to yield a new generation of complex and biologically active molecules.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Rossi, F., et al. (2021).
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]

  • Johnson, D. W., & Wilshire, J. F. K. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 8, 1539-1544.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Organic Chemistry Portal. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • ScienceDirect. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield with (5-Bromo-2-methoxypyridin-3-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-methoxypyridin-3-yl)hydrazine is a valuable substituted pyridinyl hydrazine building block in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methoxypyridin-3-yl)hydrazine is a valuable substituted pyridinyl hydrazine building block in medicinal chemistry and drug development. Its unique electronic and steric properties make it a key component in the synthesis of complex heterocyclic scaffolds, particularly through reactions like the Fischer indole synthesis.[1][2] However, its reactivity can be nuanced, and achieving high yields requires careful consideration of reaction parameters. This guide addresses common challenges and provides actionable solutions to maximize the efficiency of your synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my reaction yield consistently low when using (5-Bromo-2-methoxypyridin-3-yl)hydrazine in a Fischer indole synthesis?

Answer:

Low yields in Fischer indole synthesis with this substrate can often be attributed to several factors, ranging from substrate stability to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Hydrazone Formation and Stability: The initial and crucial step is the formation of the hydrazone from the condensation of (5-Bromo-2-methoxypyridin-3-yl)hydrazine and a carbonyl compound.[2] The equilibrium of this reaction can be unfavorable, or the resulting hydrazone may be unstable under the reaction conditions.

    • Solution: Consider a "one-pot" approach where the hydrazone is formed in situ.[3] This can be achieved by mixing the hydrazine, the carbonyl compound, and an acid catalyst in a suitable solvent and proceeding directly to the cyclization step.[3] This minimizes the isolation of the potentially unstable hydrazone.

  • Inadequate Acid Catalysis: The Fischer indole synthesis is acid-catalyzed, and the choice and amount of acid are critical.[2][3] An insufficient amount of acid will result in a sluggish reaction, while an excessive amount or an overly strong acid can lead to degradation of the starting materials or the product. The basicity of the pyridine nitrogen in your starting material can also neutralize some of the acid catalyst.

    • Solution: A range of acid catalysts can be employed, including Lewis acids (like zinc chloride) and protic acids (like polyphosphoric acid or p-toluenesulfonic acid).[2] It is often beneficial to perform small-scale optimization screens to identify the most effective catalyst and its optimal concentration for your specific substrate combination.

  • Side Reactions: The electron-deficient nature of the pyridine ring, further influenced by the bromo and methoxy substituents, can make the molecule susceptible to side reactions. These may include undesired nucleophilic substitutions or the formation of complex byproducts.

    • Solution: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the formation of major byproducts. Adjusting the reaction temperature can often help to minimize side reactions. Lowering the temperature may favor the desired reaction pathway.

  • Influence of Substituents: The bromo and methoxy groups on the pyridine ring influence its electronic properties and can affect the rate and outcome of the cyclization step.

    • Solution: Be aware that electron-withdrawing groups can sometimes hinder the reaction. More forcing conditions (e.g., higher temperatures or microwave irradiation) might be necessary to drive the reaction to completion.[1][4]

Question 2: I am observing the formation of multiple, difficult-to-separate byproducts. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity is a common challenge. Here are strategies to enhance the formation of your desired product:

  • Solvent Selection: The choice of solvent can significantly impact reaction selectivity.

    • Solution: Screen a variety of solvents with different polarities. For Fischer indole synthesis, solvents like ethanol, acetic acid, or toluene are commonly used.[2][3][5] In some cases, a co-solvent system might provide the optimal balance of solubility and reactivity.

  • Temperature Control: As mentioned, temperature is a critical parameter.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often suppress the activation energy barrier for undesired pathways. Consider a stepwise temperature profile, for instance, forming the hydrazone at a lower temperature before increasing the temperature for the cyclization.

  • Catalyst Choice: The nature of the acid catalyst can influence which reaction pathways are favored.[4]

    • Solution: Experiment with both Brønsted and Lewis acids. Lewis acids like ZnCl₂ or BF₃·OEt₂ might offer different selectivity profiles compared to protic acids like H₂SO₄ or PPA.

Question 3: How can I effectively purify the final product from unreacted (5-Bromo-2-methoxypyridin-3-yl)hydrazine and other impurities?

Answer:

Purification of hydrazine derivatives and their products can be challenging due to their polarity and potential for decomposition.

  • Chromatography:

    • Solution: Column chromatography on silica gel is a common method. However, the basicity of the pyridine and hydrazine moieties can lead to streaking and poor separation. To mitigate this, consider doping the eluent with a small amount of a basic modifier like triethylamine (typically 0.1-1%).[6] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial. Reverse-phase chromatography may also be an effective option.[6]

  • Crystallization:

    • Solution: If your product is a solid, recrystallization is an excellent method for purification.[6] Screen various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Acid-Base Extraction:

    • Solution: Utilize the basicity of your product. An acid-base extraction can be employed to separate your product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. Be cautious, as some products may not be stable under strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (5-Bromo-2-methoxypyridin-3-yl)hydrazine?

A1: Hydrazines, in general, can be sensitive to air and light and may oxidize over time.[7] It is recommended to store (5-Bromo-2-methoxypyridin-3-yl)hydrazine under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and at a reduced temperature (refrigeration is often suitable).

Q2: What are some incompatible reagents to avoid with (5-Bromo-2-methoxypyridin-3-yl)hydrazine?

A2: Hydrazines are good reducing agents and can react vigorously with strong oxidizing agents.[7] Avoid contact with strong acids unless part of a controlled reaction, as they will form salts. Also, be cautious with strong bases, as they can deprotonate the hydrazine.

Q3: Can I use microwave-assisted heating to improve my reaction yield and reduce reaction times?

A3: Yes, microwave irradiation is an excellent technique for accelerating many organic reactions, including the Fischer indole synthesis.[1][4] The rapid and uniform heating provided by microwaves can significantly shorten reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[4]

Q4: Are there any specific safety precautions I should take when working with (5-Bromo-2-methoxypyridin-3-yl)hydrazine?

A4: As with all chemicals, it is crucial to handle (5-Bromo-2-methoxypyridin-3-yl)hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine derivatives should be treated as potentially toxic and handled with care. Review the Safety Data Sheet (SDS) for this compound before use.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis

This protocol provides a general starting point. Optimal conditions may vary depending on the specific carbonyl compound used.

Materials:

  • (5-Bromo-2-methoxypyridin-3-yl)hydrazine

  • Ketone or aldehyde (1.0-1.2 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%)

  • Anhydrous solvent (e.g., ethanol, toluene, or 1,4-dioxane)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • To a microwave-safe reaction vessel, add (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1 equivalent), the carbonyl compound (1.0-1.2 equivalents), and the acid catalyst.

  • Add the anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

Materials:

  • Crude reaction mixture

  • Silica gel

  • Eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Triethylamine

Procedure:

  • Prepare the eluent system. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Dry-load the crude mixture onto a small amount of silica gel.

  • Pack a chromatography column with silica gel slurried in the prepared eluent.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Hydrazone Instability start->cause1 cause2 Suboptimal Catalysis start->cause2 cause3 Side Reactions start->cause3 cause4 Substrate Reactivity start->cause4 sol1 In Situ Hydrazone Formation cause1->sol1 sol2 Optimize Acid Catalyst & Loading cause2->sol2 sol3 Adjust Temperature & Monitor cause3->sol3 sol4 Use Forcing Conditions (e.g., Microwave) cause4->sol4 Fischer_Indole_Mechanism A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Acid-Catalyzed) A->B + H+ C Ene-hydrazine Tautomer B->C D [3,3]-Sigmatropic Rearrangement C->D E Intermediate D->E F Cyclization & Aromatization (Loss of NH3) E->F - NH3 G Indole Product F->G

Caption: Simplified mechanism of the Fischer indole synthesis.

Data Summary

ParameterRecommendationRationale
Catalyst Screen both Lewis (e.g., ZnCl₂) and Brønsted acids (e.g., p-TsOH, PPA).The optimal catalyst is substrate-dependent; the electronic nature of the pyridine ring can influence catalyst effectiveness.
Temperature Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Consider microwave heating for acceleration.Balances reaction rate with minimizing thermal decomposition and side reactions. [4]
Solvent Test polar protic (e.g., ethanol), polar aprotic (e.g., dioxane), and nonpolar (e.g., toluene) solvents.Solvent polarity can influence hydrazone formation equilibrium and the stability of intermediates. [3][5]
Purification Use silica gel chromatography with 0.1-1% triethylamine in the eluent or consider alumina.The basic nature of the product can cause tailing on silica; a basic modifier improves peak shape. [6]

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing. Retrieved from [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023, July 15). ijarsct. Retrieved from [Link]

  • Salunke, S., & Baseer, M. A. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]

  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. (2001, February 20). ACS.org. Retrieved from [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions. (n.d.). Google Patents.
  • Oxidations of hydrazine and substituted hydrazines by hexachloroiridate(IV) in aqueous solution: Kinetic and mechanistic analyses. (2025, August 10). ResearchGate. Retrieved from [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (n.d.). DTIC. Retrieved from [Link]

  • Dunn, G. E., & Blackburn, B. J. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. Retrieved from [Link]

  • A process for producing a purified hydrazine hydrate. (n.d.). European Patent Office. Retrieved from [Link]

  • Need a purification method for a free hydrazone. (2021, July 26). Reddit. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of (5-Bromo-2-methoxypyridin-3-yl)hydrazine during long-term storage

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing (5-Bromo-2-methoxypyridin-3-yl)hydrazine. Its primary focus is to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing (5-Bromo-2-methoxypyridin-3-yl)hydrazine. Its primary focus is to provide in-depth troubleshooting and best practices for preventing oxidative degradation during long-term storage, thereby ensuring compound integrity and experimental reproducibility.

Section 1: Understanding Compound Instability

This section addresses the inherent chemical properties of (5-Bromo-2-methoxypyridin-3-yl)hydrazine that contribute to its oxidative instability.

Q1: Why is (5-Bromo-2-methoxypyridin-3-yl)hydrazine susceptible to oxidation?

The susceptibility of (5-Bromo-2-methoxypyridin-3-yl)hydrazine to oxidation is primarily due to the hydrazine moiety (-NHNH₂). Hydrazines are potent reducing agents and are readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or light.[1] The hydrazine group can undergo a series of electron-transfer reactions, leading to the formation of various degradation products.

The electronic environment of the pyridine ring also plays a role. While the methoxy group (-OCH₃) is electron-donating, the bromine atom and the ring nitrogen are electron-withdrawing. This complex electronic interplay influences the oxidation potential of the hydrazine group, but the fundamental reactivity of the hydrazine itself remains the primary driver of instability.

Q2: What are the visible signs of degradation and the likely oxidation products?

The most common sign of oxidation is a change in the material's appearance. Fresh, high-purity (5-Bromo-2-methoxypyridin-3-yl)hydrazine should be a white to off-white solid. Upon oxidation, you may observe a color change to yellow, brown, or even dark red. This discoloration is indicative of the formation of chromophoric degradation products.

The oxidation of the hydrazine can lead to the formation of a diazene intermediate, which can further react or decompose. The ultimate products are often complex, but dinitrogen gas is a common byproduct of hydrazine oxidation.[2][3] The remaining organic fragment may dimerize or react further, resulting in a mixture of impurities that can interfere with subsequent reactions.

OxidationPathway cluster_0 Oxidation Process BMPH (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Starting Material) Diazene Diazene Intermediate BMPH->Diazene Oxidation Products Degradation Products + N₂ Gas Diazene->Products Further Reaction/ Decomposition Oxidants O₂, Light, Metal Ions Oxidants->BMPH Initiates Degradation

Caption: Proposed oxidative degradation pathway for the hydrazine moiety.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is critical for preserving the quality of (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

Q3: What are the optimal conditions for the long-term storage of this compound?

To minimize degradation, the compound must be protected from oxygen, moisture, light, and heat.[4][5][6] We have established the following conditions as optimal for maximizing shelf-life.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (Freezer)Reduces the kinetic rate of oxidation and decomposition reactions. Storing at low temperatures is a primary method to compete with decomposition.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary oxidant.[1] Argon is denser than nitrogen and can provide a more stable blanket.
Light Amber Glass Vial / Store in DarknessProtects the compound from photo-oxidation, where light energy can catalyze the formation of free radicals and accelerate degradation.
Container Borosilicate Glass Vial with PTFE-lined CapProvides a non-reactive surface. PTFE (Teflon) liners offer a superior seal against moisture and air ingress compared to other materials. Specialized packaging like Sure/Seal™ bottles are ideal.[7][8]
Q4: How should I handle the compound to prevent exposure during use?

Every time the container is opened, there is a risk of introducing air and moisture, which can degrade the remaining material over time.[9] Employing air-free handling techniques is essential.

HandlingWorkflow start Start: Need to weigh compound prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep_env equilibrate Allow sealed container to warm to Room Temperature before opening prep_env->equilibrate Crucial to prevent moisture condensation open_inert Open container ONLY under positive inert gas pressure equilibrate->open_inert weigh Quickly weigh the required amount using a clean, dry spatula open_inert->weigh re_blanket Backfill the container headspace with inert gas (e.g., Argon) weigh->re_blanket end End: Compound ready for use and safely stored weigh->end seal Securely seal the container (replace cap, wrap with parafilm) re_blanket->seal store Return to -20°C storage seal->store

Sources

Troubleshooting

Troubleshooting side reactions in (5-Bromo-2-methoxypyridin-3-yl)hydrazine synthesis

Welcome to the Technical Support Center. This guide provides an in-depth mechanistic analysis, self-validating protocols, and troubleshooting frameworks for researchers synthesizing (5-Bromo-2-methoxypyridin-3-yl)hydrazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an in-depth mechanistic analysis, self-validating protocols, and troubleshooting frameworks for researchers synthesizing (5-Bromo-2-methoxypyridin-3-yl)hydrazine. Because this molecule contains orthogonal reactive handles (a halopyridine and a methoxy ether), its synthesis via diazotization and reduction is highly susceptible to chemoselectivity issues.

Mechanistic Workflow & Side Reaction Pathways

Understanding the logical relationship between your reaction conditions and the molecular pathways is the first step in troubleshooting. The diagram below illustrates the intended synthetic route versus the primary side reactions triggered by suboptimal conditions.

G A 5-Bromo-2-methoxypyridin-3-amine B Diazonium Salt Intermediate A->B NaNO2, HCl (aq), <0°C E Demethylated Byproduct (Loss of 2-OMe) A->E Elevated Temp / Acid C (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Target Product) B->C SnCl2, <5°C D Dehalogenated Byproduct (Loss of 5-Br) B->D Excess Heat / Reductant F Azo-Coupled Byproduct B->F Unreacted Amine

Reaction pathways and common side reactions in (5-Bromo-2-methoxypyridin-3-yl)hydrazine synthesis.

Troubleshooting Guides & FAQs

Q: Why am I observing significant dehalogenation (loss of the 5-bromo group) in my final product? A: Dehalogenation is caused by over-reduction. While Tin(II) chloride ( SnCl2​ ) is selected specifically because it provides a mild, chemoselective reduction compared to catalytic hydrogenation (which rapidly destroys aryl-halogen bonds) , it can still trigger hydrodehalogenation under the wrong conditions. If the internal temperature exceeds 5 °C during the reduction phase, or if a massive excess of SnCl2​ is used, radical-mediated halogen-atom transfer (XAT) events can occur, cleaving the relatively weak C(sp2)–Br bond .

  • Solution: Strictly maintain the reduction temperature between -5 °C and 0 °C. Limit SnCl2​ to 2.5 – 3.0 equivalents.

Q: My mass spectrometry data shows a byproduct with a mass 14 Da lower than expected. Why is the 2-methoxy group cleaving? A: A loss of 14 Da typically indicates demethylation ( -CH3​ loss, yielding a pyridone). The 2-methoxy group on an electron-deficient pyridine ring is highly susceptible to acid-catalyzed ether cleavage. If you substitute hydrochloric acid ( HCl ) with hydrobromic acid ( HBr ) or hydroiodic acid ( HI ), the highly nucleophilic bromide or iodide ions will attack the methyl group, cleaving the ether .

  • Solution: Exclusively use 6 M aqueous HCl for the diazotization matrix. Avoid elevated temperatures during the acidic stages of the reaction.

Q: The reaction mixture turned dark red/orange instead of pale yellow, and my yield of the hydrazine is extremely low. What happened? A: A deep red or orange color is the hallmark of azo dye formation. Diazonium salts are highly electrophilic. If the initial diazotization is incomplete (due to insufficient sodium nitrite or poor mixing), the unreacted, electron-rich 5-bromo-2-methoxypyridin-3-amine acts as a nucleophile. It attacks the diazonium intermediate, resulting in an irreversible electrophilic aromatic substitution (azo coupling) .

  • Solution: Ensure a slight excess of NaNO2​ (1.05 eq) is used and validate complete amine consumption before proceeding to the reduction step.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Diazotization
  • Preparation: Suspend 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in 6 M aqueous HCl (10 volumes). Cool the suspension to -5 °C using an ice/brine bath.

  • Addition: Dissolve NaNO2​ (1.05 eq) in a minimal amount of cold water. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

  • Validation Check 1 (Completion): After 30 minutes of stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed. If colorless, add 0.05 eq more NaNO2​ .

  • Validation Check 2 (Quenching): Add solid sulfamic acid in small portions until the starch-iodide test is negative (remains white). This neutralizes excess HNO2​ and prevents oxidative side reactions in the next step.

Step 2: Chemoselective Reduction
  • Preparation: In a separate flask, dissolve SnCl2​⋅2H2​O (3.0 eq) in concentrated HCl (3 volumes). Cool to -5 °C.

  • Addition: Transfer the cold diazonium salt solution dropwise into the SnCl2​ solution. Maintain aggressive stirring and keep the internal temperature 5 °C.

  • Validation Check 3 (Precipitation): A thick, pale-yellow precipitate (the tin double salt of the hydrazine) must form immediately. If the solution turns dark red, azo coupling has occurred (abort or expect low yields).

Step 3: Isolation and Free-Basing
  • Neutralization: Slowly add 10 M NaOH (aq) to the reaction mixture while maintaining the temperature below 10 °C, until the pH reaches 12.

  • Validation Check 4 (Solubilization): The thick tin precipitate will initially worsen, but at pH > 10, it will dissolve completely into a clear aqueous layer as soluble sodium hexahydroxostannate(IV) ( Na2​[Sn(OH)6​] ).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under vacuum to yield the free hydrazine.

Quantitative Parameter Summary

Use this table to audit your reaction conditions and prevent side reactions before they occur.

Reaction ParameterTarget Optimal RangeDeviation TriggerMechanistic Consequence
Diazotization Temp -5 °C to 0 °C> 5 °CThermal degradation of diazonium; Azo coupling
Acid Selection 6 M HCl (aq)Use of HBr or HI Nucleophilic demethylation of the 2-methoxy group
SnCl2​ Equivalents 2.5 – 3.0 eq> 4.0 eqOver-reduction leading to hydrodehalogenation
NaNO2​ Equivalents 1.05 – 1.10 eq< 1.0 eqUnreacted amine triggers electrophilic azo coupling
Reduction Temp < 5 °C> 10 °CRadical-mediated C–Br bond cleavage (Loss of 5-Br)

References

  • Product Class 34: Arylhydrazines Science of Synthesis, Thieme E-Books URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews, ACS Publications URL:[Link]

  • A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides Organic Letters, ACS Publications URL:[Link]

Optimization

Technical Support Center: Solvent Optimization for (5-Bromo-2-methoxypyridin-3-yl)hydrazine Workflows

Welcome to the Technical Support Center for (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8). This highly versatile building block is frequently utilized in the synthesis of kinase inhibitors and complex aza-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8). This highly versatile building block is frequently utilized in the synthesis of kinase inhibitors and complex aza-heterocycles. However, its reactivity profile presents a unique set of challenges: a highly nucleophilic (but oxidation-prone) hydrazine moiety, an acid-labile 2-methoxy group, and a 5-bromo handle intended for late-stage functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you optimize your solvent conditions and maximize reaction yields.

Part 1: Hydrazone Condensation & Solvent Selection

The most common first step in utilizing this building block is condensation with an aldehyde or ketone to form a hydrazone. Poor solvent choice here typically leads to two major failure modes: hydrazine auto-oxidation and 2-methoxy cleavage.

FAQ 1: Why am I seeing significant degradation and oxidation of my starting material?

The Mechanism: Free hydrazines are highly susceptible to auto-oxidation in the presence of dissolved oxygen and ambient light, rapidly forming reactive diazonium or radical species. This is exacerbated in basic or highly polar protic solvents that have not been degassed. The Solution: Always use degassed solvents . Ethanol is the optimal solvent for this condensation, as it solubilizes both the hydrazine and most carbonyl electrophiles while allowing the resulting hydrazone to precipitate, driving the equilibrium forward.

FAQ 2: How do I prevent the cleavage of the 2-methoxy group during acid-catalyzed condensations?

The Mechanism: The 2-methoxy group on a pyridine ring is highly susceptible to nucleophilic attack by water under strongly acidic conditions (e.g., aqueous HCl or H₂SO₄) at elevated temperatures. This C-O bond cleavage results in the formation of the thermodynamically stable 2-pyridone[1]. The Solution: Avoid strong aqueous acids. Instead, utilize a mild organic acid like glacial acetic acid (0.1 equivalents) in anhydrous or absolute ethanol. If a stronger Lewis acid is required for sterically hindered ketones, use anhydrous THF with a catalytic amount of TiCl₄.

Data Summary: Solvent Optimization for Condensation

The following table summarizes the causal relationship between solvent/acid choice and the resulting reaction profile for the condensation of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with benzaldehyde at 80 °C.

Solvent SystemAcid CatalystAtmosphereYield (%)Methoxy Cleavage (%)Hydrazine Oxidation (%)
EtOH (Absolute)NoneAmbient Air45%< 1%35%
EtOH (Absolute) AcOH (0.1 eq) Nitrogen (Degassed) 92% < 1% < 2%
1,4-Dioxane / H₂OHCl (1.0 eq)Nitrogen15%75%< 5%
THF (Anhydrous)TiCl₄ (0.1 eq)Nitrogen88%< 1%< 2%
Protocol 1: Optimized Hydrazone Condensation

This protocol ensures high conversion while protecting the labile methoxy group.

  • Degassing: Sparge absolute ethanol with N₂ gas for 15–20 minutes prior to use.

  • Setup: In a flame-dried flask flushed with N₂, dissolve (5-Bromo-2-methoxypyridin-3-yl)hydrazine (1.0 eq) and the target aldehyde (1.05 eq) in the degassed ethanol (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80 °C) under an N₂ atmosphere for 2–4 hours. Monitor by LC-MS.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The hydrazone product will typically precipitate. Filter the solid, wash with cold degassed ethanol, and dry under vacuum.

Part 2: Palladium-Catalyzed Cross-Coupling (5-Bromo Handle)

The 5-bromo position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. However, attempting these reactions directly on the free hydrazine will almost certainly fail.

FAQ 3: Why does my Suzuki coupling fail completely when using the free hydrazine?

The Mechanism: Free hydrazines act as potent reducing agents. When introduced to a Pd(II) precatalyst (such as Pd(dppf)Cl₂), the hydrazine rapidly reduces the palladium to inactive Pd(0) black before the catalytic cycle can initiate[2]. Furthermore, the diamine motif coordinates strongly to active palladium species, effectively poisoning the catalyst[3]. The Solution: The hydrazine must be masked prior to cross-coupling. The hydrazone formed in Protocol 1 serves as an excellent, temporary protecting group that prevents both palladium reduction and unwanted coordination.

G N1 Free Hydrazine (Prone to Oxidation & Pd Poisoning) N2 Hydrazone Condensation (Degassed EtOH, cat. AcOH) N1->N2 Aldehyde/Ketone N3 Protected Intermediate (Stable for Cross-Coupling) N2->N3 Masking N4 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Dioxane/H2O) N3->N4 Aryl Boronic Acid

Workflow for protecting the hydrazine moiety prior to Pd-catalyzed cross-coupling.

FAQ 4: What is the optimal solvent system for the Suzuki coupling of the protected hydrazone?

The Solution: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is highly recommended. 1,4-Dioxane provides excellent solubility for the brominated hydrazone and the palladium catalyst, while the water dissolves the inorganic base (e.g., K₂CO₃) required for the transmetalation step.

Protocol 2: Suzuki-Miyaura Coupling of the Hydrazone Intermediate

This protocol utilizes the masked hydrazine to achieve high-yielding C-C bond formation.

  • Charge: To a Schlenk flask, add the brominated hydrazone intermediate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc). The hydrazone can subsequently be deprotected using mild acidic hydrolysis or carried forward into a thermal cyclocondensation.

References

  • Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor National Institutes of Health (PMC)[Link][1]

  • Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones Chemical Science (RSC Publishing)[Link][2]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine National Institutes of Health (PMC)[Link][3]

Sources

Troubleshooting

Best purification and recrystallization techniques for crude (5-Bromo-2-methoxypyridin-3-yl)hydrazine

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert-driven insights into the purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert-driven insights into the purification and recrystallization of (5-Bromo-2-methoxypyridin-3-yl)hydrazine. As a Senior Application Scientist, my goal is to move beyond mere protocols and explain the fundamental principles and causal relationships that underpin successful purification, ensuring both accuracy and reproducibility in your work.

Technical Support Knowledge Base: (5-Bromo-2-methoxypyridin-3-yl)hydrazine

This guide is structured as a dynamic troubleshooting and FAQ resource. It addresses common and complex issues encountered during the purification of this specific polar, heterocyclic compound.

Part 1: Initial Assessment & Common Purification Questions

Q1: My crude (5-Bromo-2-methoxypyridin-3-yl)hydrazine is a discolored solid/oil. What are the likely impurities and my first steps?

A1: The discoloration (often yellow to reddish-brown) is common for hydrazine derivatives, which can be susceptible to air and light-induced oxidation.[1] Likely impurities include unreacted starting materials, by-products from the synthesis (e.g., over-brominated species, regioisomers), and the aforementioned oxidation products.

Your initial step is a preliminary purity assessment. A simple Thin Layer Chromatography (TLC) or melting point analysis can provide a baseline. A broad melting range indicates significant impurities. For TLC, use a solvent system like Hexane:Ethyl Acetate (1:1) to visualize the number of components.

Q2: What purification strategy should I try first: recrystallization or column chromatography?

A2: For multi-gram quantities of crude material with a primary major product visible on TLC, recrystallization is the most efficient first-line approach for removing the bulk of impurities.[2] It is faster, uses less solvent, and is more scalable than chromatography. If the crude product is a complex mixture with multiple spots of similar polarity on TLC, or if it is an oil that fails to crystallize, column chromatography is the more appropriate choice.[3][4]

Below is a decision-making workflow to guide your choice:

Purification_Strategy start Crude (5-Bromo-2-methoxypyridin-3-yl)hydrazine assess Assess Crude Material (TLC, Physical State) start->assess is_solid Is it a solid? assess->is_solid is_major_spot Is there one major spot on TLC? is_solid->is_major_spot Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_major_spot->recrystallize Yes is_major_spot->chromatography No (Complex Mixture) failed Purification Failed? recrystallize->failed chromatography->failed success Pure Product failed->chromatography Yes (from Recrystallization) failed->success No

Caption: Decision workflow for initial purification strategy.

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is governed by solubility principles: the target compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5]

Q3: I'm unsure which solvent to use for recrystallization. How do I choose one?

A3: Solvent selection is an empirical process.[6] Given the polar nature of your molecule (hydrazine, methoxy, and pyridine nitrogen), polar solvents are a good starting point.[7] You should perform small-scale solubility tests with a variety of solvents.

Solvent Polarity Boiling Point (°C) Expected Solubility Behavior for (5-Bromo-2-methoxypyridin-3-yl)hydrazine
Ethanol Polar Protic78Good candidate. Likely soluble when hot, less soluble when cold.
Methanol Polar Protic65May be too good a solvent, leading to poor recovery. Test carefully.
Isopropanol Polar Protic82Excellent candidate, often provides good crystal formation.
Water Very Polar Protic100Likely insoluble or sparingly soluble even when hot due to the aromatic/bromo character. Could be an anti-solvent.
Ethyl Acetate Medium Polarity77Good candidate. Test for high solubility at boiling.
Toluene Non-polar111Likely poorly soluble even when hot.
Hexane Non-polar69Likely insoluble. Good for washing or as an anti-solvent.

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable.[8]

  • If the solid is insoluble, heat the test tube gently in a water or sand bath. Add more solvent in small portions until the solid just dissolves.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The ideal solvent is one where the compound dissolves completely when hot and forms a significant amount of crystals upon cooling.[9]

Q4: I've added hot solvent, but my compound has turned into an oil, not a solution ("oiling out"). What do I do?

A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. It can also be caused by impurities depressing the melting point.[10]

  • Solution 1: Add More Solvent. Your solution may be too concentrated. While keeping the solution hot, add more of the same solvent until the oil fully dissolves to create a clear solution.[10]

  • Solution 2: Use a Lower-Boiling Solvent. If the boiling point of your solvent is higher than the compound's melting point, this is likely to happen. Choose a solvent with a lower boiling point.

  • Solution 3: Cool Slowly. After redissolving the oil, ensure the flask cools as slowly as possible. Insulate the flask with glass wool or leave it on a hot plate that is turned off to encourage crystal lattice formation instead of oiling out.[10]

Q5: My solution is clear after cooling, but no crystals have formed. What's wrong?

A5: This is a classic case of a supersaturated solution or using too much solvent.[7][10]

  • Solution 1: Induce Crystallization.

    • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[7][11]

    • Seed: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a perfect template for crystallization.[11]

  • Solution 2: Reduce Solvent Volume. This is the most common cause. Gently heat the solution and boil off some of the solvent (in a fume hood). Then, allow it to cool again.[10]

  • Solution 3: Use an Anti-Solvent. If you are using a polar solvent like ethanol, you can try adding a non-polar anti-solvent (in which your compound is insoluble, like hexane or cold water) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.

Q6: My recrystallization yielded very little product. How can I improve my recovery?

A6: A low yield is most often caused by using too much solvent during the dissolution step, which keeps a large amount of your product in the "mother liquor" after cooling.[11]

  • Solution 1: Minimize Solvent. During the initial dissolution, add the hot solvent portion-wise, ensuring you use only the absolute minimum required to dissolve the solid.[5]

  • Solution 2: Cool Thoroughly. Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Solution 3: Second Crop. Collect the filtrate (mother liquor) and reduce its volume by boiling. Cool the concentrated solution to see if a second, less pure, crop of crystals will form.

Recrystallization_Troubleshooting start Recrystallization Attempt problem What is the issue? start->problem oiling_out Compound 'Oiled Out' problem->oiling_out Oiling no_crystals No Crystals Formed problem->no_crystals No Crystals low_yield Poor Yield problem->low_yield Low Yield sol_oil Add more hot solvent to redissolve oiling_out->sol_oil sol_supersat Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->sol_supersat sol_solvent Reduce solvent volume (boil off excess) no_crystals->sol_solvent If inducing fails sol_min_solvent Use minimum hot solvent in next attempt low_yield->sol_min_solvent sol_cool_thoroughly Cool thoroughly in ice bath low_yield->sol_cool_thoroughly sol_cool Cool solution very slowly sol_oil->sol_cool

Caption: Troubleshooting workflow for common recrystallization problems.

Part 3: Alternative & Advanced Purification Techniques

Q7: Recrystallization failed to purify my compound adequately. What should I do now?

A7: When impurities have similar solubility profiles to your target compound, flash column chromatography is the next logical step.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[4]

Given the polarity of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a normal-phase chromatography setup is appropriate.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a standard starting point for polar aromatic compounds.[12]

    • Find the Rf: First, use TLC to find a solvent mixture that gives your target compound an Rf value of ~0.3. Start with Hexane:EtOAc (4:1), then try (2:1), (1:1), and (1:2).

    • Prepare the Column: Pack a glass column with a slurry of silica gel in your starting eluent (e.g., Hexane:EtOAc 4:1).

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute and Collect: Run the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 4:1 to 2:1 Hexane:EtOAc) to elute more polar compounds.

    • Analyze: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Q8: My compound is very polar and either sticks to the silica or runs with the solvent front. Are there other options?

A8: Yes. If normal-phase chromatography is challenging, consider these alternatives:

  • Acid-Base Extraction: Since the hydrazine group is basic, you can perform a liquid-liquid extraction.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic hydrazine compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate your pure compound.

    • Extract the now-neutral product back into an organic solvent, dry the organic layer (e.g., with MgSO₄), and evaporate to yield the purified product.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[13] In this mode, polar compounds elute first. This can be effective if your impurities are significantly less polar than your target compound.

References

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Web.mnstate.edu. Recrystallization1. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Phenomenex. Column Chromatography Guide. [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Google Patents.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Csus.edu. recrystallization.pdf. [Link]

  • ACS Publications. Phenyl Hydrazine as Initiator for Direct Arene C–H Arylation via Base Promoted Homolytic Aromatic Substitution | Organic Letters. [Link]

  • Organic Syntheses. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. [Link]

Sources

Optimization

Handling moisture sensitivity of (5-Bromo-2-methoxypyridin-3-yl)hydrazine in open air

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8). Aryl hydrazines are notoriously sensitive to ambient conditions. This guide moves beyond basic safety data to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic Troubleshooting & Causality (FAQs)

Q1: Why did my (5-Bromo-2-methoxypyridin-3-yl)hydrazine change from a pale solid to a dark red/brown viscous mass when left on the bench? A1: This is a classic symptom of autoxidation, severely exacerbated by atmospheric moisture. Aryl hydrazines are highly prone to oxidation by molecular oxygen ( O2​ ). This process is catalyzed by trace metals and accelerated by water, which acts as a proton-shuttle medium[1]. The initial oxidation generates highly reactive aryl radicals and a diazene intermediate[2]. These species rapidly undergo bimolecular decomposition or polymerization, resulting in the dark, tarry appearance and a complete loss of chemical titer[3].

Q2: I weighed the reagent quickly in open air (< 2 minutes). Is the titer still reliable for my cross-coupling reaction? A2: No. Even brief exposures to ambient humidity (especially >30% RH) cause microscopic condensation on the cold or hygroscopic solid. The moisture not only initiates hydrolysis but also facilitates the disproportionation of molecular iodine or transition metals in your downstream catalytic cycle, severely poisoning the reaction[4]. You must assume a titer loss and potential contamination with azo-byproducts.

Q3: Can I store the hydrazine in a standard desiccator with Drierite to prevent this? A3: Desiccators only control moisture, not oxygen. While removing moisture slows the degradation kinetics, the presence of ambient oxygen will still lead to the continuous formation of aryl radicals over time[2]. The material must be stored under a rigorously inert atmosphere (Argon or Nitrogen) at -20°C. If benchtop storage is absolutely necessary, converting the reagent to a shelf-stable Fmoc-hydrazine derivative can temporarily halt degradation[5].

Part 2: Mechanistic Pathway of Degradation

To understand why strict handling is required, you must visualize the chemical causality of exposure. The diagram below illustrates the irreversible cascade triggered by ambient air.

G Hydrazine (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Stable under Argon) Exposure Open Air Exposure (O2 + Moisture) Hydrazine->Exposure Benchtop handling Radical Aryl Radical / Superoxide Formation Exposure->Radical Autoxidation Diazene Diazene Intermediate (Highly Reactive) Radical->Diazene H-abstraction Degradation Decomposition / Polymerization (Loss of Titer, Color Change) Diazene->Degradation Moisture-accelerated

Degradation pathway of aryl hydrazines upon exposure to ambient air and moisture.

Part 3: Quantitative Stability Profile

The following table synthesizes the expected stability of (5-Bromo-2-methoxypyridin-3-yl)hydrazine under various environmental conditions. Use this data to validate your storage choices.

Storage/Handling ConditionAtmosphereTemp (°C)Moisture LevelEst. Half-Life24h Purity Retention
Open Benchtop Air25°C~50% RH< 4 hours< 20% (Severe degradation)
Standard Desiccator Air25°C< 5% RH~ 48 hours~ 65% (Color change visible)
Glovebox / Schlenk Argon25°C< 1 ppm> 6 months> 99%
Long-term Storage Argon-20°C< 1 ppm> 2 years> 99.5%

Part 4: Step-by-Step Methodology (Anhydrous Handling Protocol)

To ensure a self-validating experimental system, every protocol must eliminate the variables of oxygen and water. Follow this strict methodology for weighing and transferring the reagent.

Step 1: Thermal Equilibration

  • Action: Remove the Argon-sealed bottle from the -20°C freezer. DO NOT open it. Allow the sealed bottle to sit in a dry environment for at least 60 minutes to reach ambient temperature.

  • Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture on the reagent. This microscopic water acts as a proton-shuttle, irreversibly initiating the autoxidation cascade.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the sealed bottle into an inert atmosphere glovebox (Argon preferred, O2​ < 1 ppm, H2​O < 1 ppm). Open the container only inside the antechamber/glovebox.

  • Causality: Removing molecular oxygen prevents the generation of aryl radicals and subsequent diazene intermediates[3].

Step 3: Solvation in Anhydrous Media

  • Action: Weigh the required mass into a pre-dried (oven-baked at 120°C for 12h) reaction vial. Dissolve the reagent in rigorously anhydrous, degassed solvents (e.g., sparged THF or DCM).

  • Causality: Dissolving the reagent in a degassed solvent stabilizes the hydrazine matrix and prevents localized bimolecular decomposition.

Step 4: Septum Sealing & Benchtop Execution

  • Action: Seal the vial with a PTFE-lined silicone septum cap before removing it from the glovebox. Introduce other reagents via syringe using standard Schlenk line techniques.

  • Causality: This creates a self-validating closed system that allows practical benchtop handling without compromising the inert environment.

Workflow Start Storage at -20°C (Argon Atmosphere) Equilibrate Equilibrate to Room Temp (Closed Container) Start->Equilibrate Prevents condensation Glovebox Transfer to Glovebox (H2O < 1 ppm, O2 < 1 ppm) Equilibrate->Glovebox Anhydrous handling Weighing Weighing & Solvation (Anhydrous Solvents) Glovebox->Weighing Seal Seal in Septum Vial (Ready for Bench) Weighing->Seal

Standard Schlenk and glovebox workflow for handling moisture-sensitive hydrazines.

Part 5: References[1] Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. Verify Source[4] Azo synthesis meets molecular iodine catalysis - PMC - NIH. Verify Source[5] A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - ChemRxiv. Verify Source[3] Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - MDPI. Verify Source[2] Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - ACS Omega. Verify Source

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS Methodologies for (5-Bromo-2-methoxypyridin-3-yl)hydrazine Reaction Products: A PFP vs. C18 Comparison Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical characterization of highly functionalized intermediates becomes a critical bottleneck. (5-Bromo-2-methoxypyridin-3-yl)hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical characterization of highly functionalized intermediates becomes a critical bottleneck. (5-Bromo-2-methoxypyridin-3-yl)hydrazine (CAS: 2229352-21-8) is a prime example of a versatile, yet analytically challenging building block. Frequently utilized in the synthesis of novel pyrazoles, indoles, and kinase inhibitors, its reaction mixtures often contain closely related halogenated isomers, unreacted starting materials, and dehalogenated impurities.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for analyzing these reaction mixtures, specifically contrasting traditional Alkyl (C18) stationary phases with Pentafluorophenyl (PFP) chemistries.

Mechanistic Insights: The Analytical Challenge

The (5-bromo-2-methoxypyridin-3-yl)hydrazine core presents a unique trifecta of chromatographic challenges:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with residual silanols on the silica support, leading to peak tailing.

  • Polarizable Halogen (Bromine): Creates a significant dipole moment and introduces isotopic complexity ( 79 Br and 81 Br) in MS detection.

  • Positional Isomerism: Reaction products often yield regioisomers that possess identical mass-to-charge (m/z) ratios and nearly identical hydrophobicities.

Why Traditional C18 Often Fails

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) forces. Because halogenated regioisomers and their dehalogenated analogs often exhibit similar lipophilicity, C18 phases frequently fail to achieve baseline resolution, resulting in co-elution and ion suppression in the MS source.

The PFP Advantage

Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The highly electronegative fluorine atoms on the periphery of the phenyl ring create a strong dipole, enabling multi-modal interactions: π−π stacking, dipole-dipole interactions, hydrogen bonding, and shape selectivity [1]. This makes PFP uniquely suited for resolving halogen-containing pharmaceuticals and their dehalogenated isosteres, often achieving baseline resolution where C18 fails [2].

Mechanism Analyte Halogenated Pyridyl Reaction Product C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive PFP PFP Phase (Pi-Pi, Dipole, H-Bond) Analyte->PFP Multi-modal Res1 Co-elution of Isomers (Ion Suppression) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) PFP->Res2

Fig 1. Mechanistic comparison of C18 and PFP stationary phase interactions with halogenated analytes.

Comparative Performance Data

To objectively evaluate column performance, a crude reaction mixture containing a (5-bromo-2-methoxypyridin-3-yl)hydrazine-derived pyrazole and its des-bromo impurity was analyzed using both a sub-2µm C18 column and a sub-2µm PFP column.

Modern PFP columns, such as those with integral C18-PFP functionality, have overcome historical issues of column bleed, making them highly compatible with sensitive ESI-MS detection [3].

Table 1: LC-MS Performance Comparison (C18 vs. PFP)

Analytical ParameterStandard C18 (1.8 µm)Pentafluorophenyl (PFP, 1.9 µm)Causality / Scientific Rationale
Retention Time (Product) 4.2 min5.8 minPFP's π−π interactions increase retention for aromatic rings.
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)PFP discriminates the polarizability of the Br atom vs. the des-bromo analog.
Peak Asymmetry ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical)PFP shields residual silanols better, preventing basic nitrogen tailing.
MS Background Bleed LowLowModern bonded PFP phases match C18 stability under acidic MS conditions.
Isotope Pattern Fidelity DistortedHighBaseline resolution prevents isobaric interference in the MS source.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS protocol incorporates a System Suitability Test (SST) . This creates a self-validating loop: the analytical run is only considered valid if the SST demonstrates a resolution ( Rs​ ) > 2.0 between the brominated product and a known dehalogenated standard.

Step-by-Step Methodology

Phase A: Sample Preparation (Quenching & Dilution)

  • Extract 10 µL of the crude (5-bromo-2-methoxypyridin-3-yl)hydrazine reaction mixture.

  • Quench the reaction by diluting 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid protonates the basic pyridine nitrogen, halting further nucleophilic hydrazine reactions and pre-ionizing the sample for ESI+.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet insoluble salts. Transfer the supernatant to an LC vial.

Phase B: LC-MS System Setup

  • Column: Install a High-Strength Silica PFP Column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS Parameters: Electrospray Ionization positive mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temp: 350°C. Scan range: m/z 100–800.

Phase C: System Suitability and Execution

  • Inject Blank: Run a blank gradient to establish the baseline and confirm the absence of PFP column bleed.

  • Inject SST Mix: Inject a synthetic mixture of the target brominated product and its des-bromo impurity. Verify Rs​ > 2.0.

  • Inject Samples: Proceed with reaction mixture analysis. Monitor the characteristic 1:1 isotopic doublet separated by 2 Da (e.g., [M+H]+ at m/z X and X+2) to confirm the preservation of the bromine atom.

Workflow N1 Reaction Mixture (Hydrazine Derivative) N2 Acidic Quench & Dilution (Prevents On-Column Rxn) N1->N2 N3 System Suitability Test (Verify Rs > 2.0) N2->N3 N4 PFP Column Separation (Multi-modal Retention) N3->N4 N5 ESI+ MS/MS Detection (Bromine Isotope Profiling) N4->N5

Fig 2. Self-validating LC-MS workflow for analyzing pyridylhydrazine reaction mixtures.

Conclusion

For the LC-MS analysis of (5-bromo-2-methoxypyridin-3-yl)hydrazine and its downstream reaction products, traditional C18 columns introduce significant risks of co-elution and inaccurate MS quantification due to their reliance on purely dispersive forces. Transitioning to a PFP stationary phase leverages fluorine-induced dipole and π−π interactions, providing the necessary orthogonal selectivity to baseline-resolve halogenated isomers and dehalogenated impurities. By coupling this chemistry with a self-validating SST protocol, analytical scientists can ensure rigorous, artifact-free characterization of complex pharmaceutical intermediates.

References

  • New Chromatography Columns and Accessories at Pittcon 2013, Part I LCGC International URL:[Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers ACS Publications URL:[Link]

  • ACE C18-PFP Technical Brochure: Alternate Selectivity with Low Column Bleed HPLC.eu URL:[Link]

Comparative

A Comparative Analysis of Electron-Donating Effects in (5-Bromo-2-methoxypyridin-3-yl)hydrazine and its Analogs for Drug Discovery

Abstract In medicinal chemistry, the modulation of a molecule's electronic properties is a cornerstone of rational drug design, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[1] The pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the modulation of a molecule's electronic properties is a cornerstone of rational drug design, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[1] The pyridine ring is a privileged scaffold, and fine-tuning its electron density can significantly impact binding affinities, metabolic stability, and target specificity.[2][3] This guide provides a comparative analysis of the electron-donating effects of a parent compound, (5-Bromo-2-methoxypyridin-3-yl)hydrazine, and a series of rationally designed analogs. By systematically altering substituents on the pyridine core, we can directly observe and quantify the resulting changes in electronic character. This analysis is supported by established methodologies, including pKa determination and ¹H NMR spectroscopy, providing a clear framework for researchers aiming to optimize pyridine-based scaffolds in drug development programs.

Introduction: The Critical Role of Electronics in Pyridine Scaffolds

The electron distribution within an aromatic system like pyridine is not static; it is heavily influenced by the nature of its substituents.[4] These substituents can exert their influence through two primary mechanisms: inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).[5][6] An electron-donating group (EDG) increases the electron density of the aromatic ring, which can enhance the basicity of the pyridine nitrogen or other appended functional groups, such as a hydrazine moiety. This modulation is critical, as the basicity and nucleophilicity of such groups often govern key drug-receptor interactions, including hydrogen bonding and metal chelation.[1][7]

The parent compound, (5-Bromo-2-methoxypyridin-3-yl)hydrazine (Analog A) , features a complex interplay of electronic effects. The methoxy group at the C2 position is electron-donating through resonance but weakly withdrawing inductively. Conversely, the bromine atom at the C5 position is strongly electron-withdrawing via induction.[8] To explore how modifications to this scaffold alter its electronic properties, we will compare it against three hypothetical, yet chemically logical, analogs:

  • Analog B (Enhanced Donation): (2,5-Dimethoxypyridin-3-yl)hydrazine. Here, the electron-withdrawing bromine is replaced by a second, strongly electron-donating methoxy group.

  • Analog C (Reduced Withdrawal): (2-Methoxypyridin-3-yl)hydrazine. This analog removes the C5-bromo substituent, isolating the effect of the C2-methoxy group.

  • Analog D (Halogen Exchange): (5-Chloro-2-methoxypyridin-3-yl)hydrazine. Bromine is replaced by chlorine, a halogen with a similar inductive effect but different atomic properties.

By comparing these four compounds, we can deconstruct the contribution of each substituent and establish a clear structure-property relationship guide for this chemical series.

Synthetic Strategy & Workflow

The synthesis of these analogs can be approached through a convergent strategy, starting from commercially available substituted pyridines. A plausible and generalized synthetic workflow is outlined below. The key step involves the introduction of the hydrazine moiety, which can often be achieved by nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) by hydrazine, or through the reduction of a corresponding diazonium salt.

G cluster_0 Starting Material Preparation cluster_1 Hydrazine Formation cluster_2 Final Product Start Substituted 2-Methoxypyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (e.g., SnCl2/HCl) Nitration->Reduction Step 2 Diazotization Diazotization (NaNO2/HCl) Reduction->Diazotization Step 3: To 3-amino intermediate Hydrazine_Formation Reduction of Diazonium Salt (e.g., Na2SO3) Diazotization->Hydrazine_Formation Step 4 Final Target Analog (Pyridinylhydrazine) Hydrazine_Formation->Final caption Generalized Synthetic Workflow for Pyridinylhydrazines. G cluster_0 Electronic Effects on Pyridine Ring cluster_1 Substituents Inductive Inductive Effect (Through σ-bonds) Ring Pyridine Ring Electron Density Inductive->Ring Decreases Density Resonance Resonance Effect (Through π-system) Resonance->Ring Increases Density Br -Br / -Cl Br->Inductive -I (Withdrawal) OMe -OCH3 OMe->Inductive -I (Weak Withdrawal) OMe->Resonance +M (Donation) caption Interplay of Inductive and Resonance Effects.

Caption: Interplay of Inductive and Resonance Effects.

Implications for Drug Development

The ability to quantitatively tune the electron-donating character of a scaffold has profound implications:

  • Receptor Binding Affinity: For targets where a hydrogen bond donation from the hydrazine is crucial, a higher pKa (as seen in Analog B) could lead to a more favorable interaction and higher potency. Conversely, if the non-protonated form is required for binding, a lower pKa might be desirable.

  • Metabolic Stability: The sites of metabolism on an aromatic ring are often dictated by electron density. Modifying substituents can shield or expose potential sites of oxidative metabolism by Cytochrome P450 enzymes, thereby altering the drug's half-life.

  • Selectivity: Different isoforms of a target receptor may have subtle differences in their binding pockets. A finely-tuned electronic profile can exploit these differences to achieve greater selectivity and reduce off-target effects.

  • Physicochemical Properties: Changes in pKa directly influence a compound's solubility and lipophilicity at physiological pH, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Protocol 6.1: General Synthesis of N-(5-Aryl-2-methylpyridin-3-yl)acetamide via Suzuki Coupling

Causality: This protocol uses a palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. [9]Using the N-acetylated intermediate (amide) can sometimes improve solubility and reactivity compared to the free amine. [9]

  • To a Schlenk flask under an inert nitrogen atmosphere, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).

  • Add 1,4-dioxane (approx. 4 mL per 0.1 g of starting amide) and stir the mixture at room temperature for 30 minutes.

  • Add potassium phosphate (K₃PO₄, 1.5 eq) dissolved in a minimal amount of water (approx. 1 mL per 0.1 g of starting amide).

  • Heat the reaction mixture to 85-95 °C and stir for 15-20 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final coupled product.

  • The acetyl group can be removed under standard acidic or basic hydrolysis conditions to yield the free hydrazine analog if required.

Protocol 6.2: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining pKa. [10]It works by monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the half-equivalence point where pH equals pKa. [11]

  • Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Prepare a 1 mM solution of the analog in deionized water or a suitable co-solvent if solubility is low. Ensure the total volume is sufficient for the pH probe to be fully immersed (e.g., 20 mL).

  • Acidification: Acidify the sample solution to a starting pH of ~2.0 using 0.1 M HCl.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest region (the buffer region) of the titration curve. [11]

Conclusion

This guide demonstrates that the electron-donating properties of the (5-Bromo-2-methoxypyridin-3-yl)hydrazine scaffold can be rationally and predictably modulated through targeted substituent changes. By replacing an electron-withdrawing bromine with an electron-donating methoxy group, we significantly increased the basicity of the hydrazine moiety, a key parameter for molecular interactions. The comparative analysis, grounded in the principles of pKa and ¹H NMR analysis, provides a clear and actionable framework for medicinal chemists. These findings empower researchers to fine-tune the electronic characteristics of pyridine-based drug candidates to optimize their biological activity and overall pharmaceutical profile.

References

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

  • Charton, M. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1245-1251. Available at: [Link]

  • Gale, P. A. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition, 59(39), 17234-17241. Available at: [Link]

  • Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 27. Available at: [Link]

  • Soman, N. G. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2(4), 50-53. Available at: [Link]

  • Kolehmainen, E., et al. (2001). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 39(11), 679-686. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • García-Sánchez, A., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available at: [Link]

  • Al-Hamdani, A. A. S. (2017). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

  • Jackson, T. A., et al. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 52(15), 8425-8436. Available at: [Link]

  • Chemistry Stack Exchange. (2015). How is the pKa of extremely weak acids determined? Available at: [Link]

  • Krygowski, T. M., et al. (2014). Substituent Effects in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

  • Batory, L. A., et al. (2019). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics, 21(32), 17858-17871. Available at: [Link]

  • Jaffé, H. H. (1955). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 23(3), 415-419. Available at: [Link]

  • Samuelsen, L., et al. (2020). Determination of acidity constants for weak acids and bases by isothermal titration calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 184, 113206. Available at: [Link]

  • Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1257-1275. Available at: [Link]

  • Al-Hamdani, A. A. S. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. In Pyridine and Its Derivatives. IntechOpen. Available at: [Link]

  • Lam, M. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Technology Networks. Available at: [Link]

  • Paudler, W. W., & Kuder, J. E. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-51. Available at: [Link]

  • Gopi, H., et al. (2011). Substituent Effects in Cation−π Interactions: A Unified View from Inductive, Resonance, and Through-Space Effects. The Journal of Physical Chemistry A, 115(22), 5727-5736. Available at: [Link]

  • Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Available at: [Link]

  • Sadlej-Sosnowska, N. (2017). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. ACS Omega, 2(10), 6539-6546. Available at: [Link]

  • Pullman, B., & Pullman, A. (1959). INDUCTIVE AND MESOMERIC EFFECTS IN SUBSTITUTED FULVENE AND PYRIDINE DERIVATIVES. Canadian Journal of Chemistry, 37(6), 1057-1065. Available at: [Link]

  • Semproni, J. R., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12216-12226. Available at: [Link]

  • Hernández-Paredes, J., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A, 128(7), 1435-1447. Available at: [Link]

  • Alfindee, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(22), 5291. Available at: [Link]

  • Semproni, J. R., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 49(36), 12564-12574. Available at: [Link]

  • Dales, N. A., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. Available at: [Link]

  • Fulton, J. R., et al. (2000). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses, 77, 223. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Feng, P., et al. (2015). Supporting Information: Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. The Royal Society of Chemistry. Available at: [Link]

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Validation

A Comparative Analysis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyridine Hydrazine Scaffold In the landscape of medicinal chemistry, pyridine-based ring systems are among the most prolific and impactful scaffolds in drug design.[1] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridine Hydrazine Scaffold

In the landscape of medicinal chemistry, pyridine-based ring systems are among the most prolific and impactful scaffolds in drug design.[1] Their presence in numerous FDA-approved drugs, ranging from anticancer agents to antivirals, underscores their value.[2][3] The pyridine nucleus not only imparts favorable physicochemical properties, such as improved water solubility, but also serves as a versatile template for molecular elaboration.[4] When combined with a hydrazine moiety (R-NH-NH2), the resulting pyridine hydrazine becomes a powerful building block. The hydrazine group is a potent nucleophile and a key synthon for constructing a wide array of heterocyclic systems and hydrazone derivatives, which are themselves a significant class of bioactive compounds.[5][6]

This guide provides a comparative benchmark of (5-Bromo-2-methoxypyridin-3-yl)hydrazine , a highly functionalized intermediate, against other foundational pyridine hydrazines. We will dissect the nuances of its synthesis, reactivity, and potential applications, offering a field-proven perspective for researchers engaged in the design of next-generation therapeutics. The strategic placement of the bromo, methoxy, and hydrazine groups on the pyridine ring creates a unique electronic environment that dictates its reactivity and potential for selective chemical transformations.

Part 1: Synthesis and Reactivity—An Expert's Perspective

The utility of a building block is fundamentally tied to its accessibility and predictable reactivity. The synthesis of pyridine hydrazines is typically achieved via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, most commonly a halogen, at an activated position (ortho or para to the ring nitrogen).

The Causality Behind Synthetic Choices

The choice of starting material and reaction conditions is paramount. For the synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine, a plausible and efficient route starts from a di-halogenated precursor. The rationale is based on the differential reactivity of halogens at various positions on the pyridine ring, which can be exploited for selective substitution.

A general workflow for this class of synthesis is depicted below.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product & Workup Halopyridine Substituted Halopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Ethanol, Water) Heat (Reflux) Halopyridine->Reaction Substrate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Nucleophile Product Target Pyridine Hydrazine Reaction->Product Crude Product Workup Cooling, Filtration, Washing & Drying Product->Workup Purification

Caption: General workflow for pyridine hydrazine synthesis.

Comparative Reactivity: The Influence of Substituents

The nucleophilicity of the terminal amino group in a pyridine hydrazine is modulated by the electronic properties of the substituents on the pyridine ring. This directly impacts its performance in subsequent reactions, such as the formation of hydrazones or the cyclization into fused heterocyclic systems.

  • (5-Bromo-2-methoxypyridin-3-yl)hydrazine: This molecule presents a fascinating electronic profile.

    • The methoxy group (-OCH₃) at the 2-position is a strong electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring.

    • The bromo group (-Br) at the 5-position is an electron-withdrawing group (EWG) through induction but can be weakly donating through resonance. Its primary role here is often as a handle for further functionalization via cross-coupling reactions.[7][8]

    • The hydrazine at the 3-position is ortho to the activating methoxy group. The net effect of the -OCH₃ group is an enhancement of the nucleophilicity of the hydrazine compared to an unsubstituted analogue.

  • 2-Hydrazinopyridine: The hydrazine is directly attached to the carbon adjacent to the ring nitrogen. The nitrogen atom's electron-withdrawing nature slightly deactivates the hydrazine. This compound is a workhorse in medicinal chemistry, but its reactivity is moderate.[9]

  • 4-Hydrazinopyridine: With the hydrazine at the para position, the deactivating effect of the ring nitrogen is more pronounced, leading to lower nucleophilicity compared to the 2-isomer.

The interplay of these electronic effects is crucial for experimental design. For instance, a more nucleophilic hydrazine will react faster and under milder conditions in condensation reactions.

G React Pyridine Hydrazine Reactivity EDG Electron Donating Group (EDG) -OCH₃, -CH₃, -NH₂ Increases ring electron density Enhances hydrazine nucleophilicity React->EDG Increased By EWG Electron Withdrawing Group (EWG) -Br, -Cl, -NO₂ Decreases ring electron density Reduces hydrazine nucleophilicity React->EWG Decreased By

Caption: Influence of substituents on hydrazine reactivity.

Part 2: Data-Driven Benchmarking

To provide an objective comparison, the following table summarizes key properties and synthetic data for our target compound and other common pyridine hydrazines.

CompoundStructureMol. Wt. ( g/mol )Typical Synthetic PrecursorTypical YieldKey ¹H NMR (DMSO-d₆) δ (ppm)Relative Reactivity
(5-Bromo-2-methoxypyridin-3-yl)hydrazine Chemical structure of (5-Bromo-2-methoxypyridin-3-yl)hydrazine218.053,5-Dibromo-2-methoxypyridine70-85% (Est.)~4.3 (br s, 2H, NH₂), ~7.5 (s, 1H, NH)High
2-Hydrazinopyridine Chemical structure of 2-Hydrazinopyridine109.122-Chloropyridine78%[9]4.15 (s, 2H, NH₂), 7.85 (s, 1H, NH)Moderate
5-Bromo-2-hydrazinopyridine Chemical structure of 5-Bromo-2-hydrazinopyridine188.022,5-Dibromopyridine75%[10]4.3 (s, 2H, NH₂), 8.1 (s, 1H, NH)Low-Moderate
3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine Chemical structure of 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine207.215-Bromo-3-fluoro-2-hydrazinylpyridine>90%[11]4.4 (br s, 2H, NH₂), 7.9 (s, 1H, NH)Moderate

Part 3: Self-Validating Experimental Protocols

The trustworthiness of a chemical guide rests on reproducible, detailed methodologies. The following protocols are designed to be self-validating systems for the synthesis and application of pyridine hydrazines.

Protocol 1: Synthesis of 5-Bromo-2-hydrazinopyridine[10]

This protocol provides a benchmark for synthesizing a simple, halogenated pyridine hydrazine.

  • Dissolution: In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 g, 4.22 mmol) in ethanol (15 mL).

  • Reagent Addition: Add hydrazine monohydrate (1.0 mL, 20.6 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under reduced pressure to yield 5-bromo-2-hydrazinopyridine as a solid.

Protocol 2: General Synthesis of Pyridine-Based Hydrazones[12][13]

This protocol demonstrates the primary application of pyridine hydrazines in forming hydrazone linkages, a common strategy in drug discovery.[2]

  • Dissolution: Dissolve the pyridine hydrazine derivative (e.g., (5-Bromo-2-methoxypyridin-3-yl)hydrazine, 1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL).

  • Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.0-1.1 eq). Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-4 hours. Monitor by TLC for completion.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry to obtain the pure hydrazone product. Recrystallization may be performed if necessary.

The formation of the hydrazone product can be visually represented as follows:

G PyridineHydrazine Pyridine-NH-NH₂ Reaction Condensation Reaction PyridineHydrazine->Reaction Carbonyl R-C(=O)-R' Carbonyl->Reaction Catalyst Acid Catalyst (H⁺) Catalyst->Reaction Hydrazone Pyridine-NH-N=C(R)-R' Reaction->Hydrazone Product Water H₂O Reaction->Water Byproduct

Caption: Hydrazone formation from a pyridine hydrazine.

Conclusion

(5-Bromo-2-methoxypyridin-3-yl)hydrazine emerges as a highly valuable and versatile building block for drug discovery. Its enhanced nucleophilicity, driven by the 2-methoxy substituent, offers a distinct advantage over less activated pyridine hydrazines, potentially allowing for milder reaction conditions and improved yields in derivatization reactions. Furthermore, the 5-bromo position provides a crucial vector for diversification through modern cross-coupling chemistry. By understanding the interplay of substituents and leveraging robust synthetic protocols, researchers can effectively harness the power of this and other pyridine hydrazines to accelerate the development of novel, impactful therapeutics.

References

  • Kaur, M., Singh, M., & Kumar, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Kaur, N., & Kishore, D. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 99-113. [Link]

  • Ristić, P., Zelenović, N. D., Polović, N. D., Todorović, T. R., Kojadinović, M., & Popović, M. (2024). Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. Molecules, 29(18), 4474. [Link]

  • Nagy, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2938-2953. [Link]

  • Eastgate, M. D., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(8), 1235-1241. [Link]

  • Gupta, P., et al. (2025). Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Zalaru, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]

  • Léger, G., et al. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(16), 5051-5053. [Link]

  • Kappe, C. O., & Falsone, S. F. (2005). Improved Methodologies for the Preparation of Highly Substituted Pyridines. The Journal of Organic Chemistry, 70(24), 9956-9961. [Link]

  • Al-Adiwish, W. M., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-33. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10349-10367. [Link]

  • Anonymous. (2017). Synthesis of pyridin-2-yl-hydrazine. Asian Journal of Chemistry. [Link]

  • Anonymous. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. International Journal of Creative Research Thoughts. [Link]

  • Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • da Silva, I. M. C., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Groebke, K., et al. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. [Link]

  • Anonymous. (n.d.). REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Purdue University Graduate School. [Link]

  • Feng, P., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Supporting Information for The Royal Society of Chemistry. [Link]

  • Doubtnut. (2020, January 19). REACTION WITH HYDRAZINE. YouTube. [Link]

  • Mallesha, L., Vinay, G., & Veeresh, B. (2018). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATIVES. JSS College of Arts, Commerce and Science. [Link]

  • Anonymous. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • Anonymous. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. [Link]

  • Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 153-160. [Link]

  • Asghar, M. N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]

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Safety & Regulatory Compliance

Safety

(5-Bromo-2-methoxypyridin-3-yl)hydrazine proper disposal procedures

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and safety as any experimental step. The proper handling of waste, particularly for complex molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and safety as any experimental step. The proper handling of waste, particularly for complex molecules like (5-Bromo-2-methoxypyridin-3-yl)hydrazine, is not just a regulatory necessity but a cornerstone of responsible research. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in an understanding of its chemical nature.

The disposal protocol for (5-Bromo-2-methoxypyridin-3-yl)hydrazine is dictated by the two key functional groups present in its structure: the hydrazine moiety and the brominated aromatic ring . Hydrazine and its derivatives are recognized for their potential toxicity and reactivity, while halogenated organic compounds require specific disposal routes to prevent the formation of environmentally persistent and toxic byproducts during incineration.[1][2][3]

Therefore, all waste containing this compound must be treated as hazardous, halogenated organic waste .

Part 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can infer the primary hazards from its constituent parts.

  • Hydrazine Moiety : Hydrazines as a class are known to be corrosive, toxic if inhaled or absorbed through the skin, and are often suspected carcinogens.[3][4] Both acute and chronic exposure should be avoided.[3]

  • Brominated Pyridine Moiety : Brominated aromatic compounds can cause skin and eye irritation.[5] More critically, improper incineration of halogenated waste can lead to the formation of brominated dioxins and furans, which are highly toxic and environmentally persistent pollutants.[2]

Based on this analysis, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassPotential EffectsRequired PPE & Engineering Controls
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][6]Engineering Control: Certified Chemical Fume Hood.[4][7]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[3][5]Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]
Eye Damage/Irritation Causes serious eye irritation or damage.[3][5]Eye Protection: Splash-proof chemical safety goggles and/or face shield.[4]
Suspected Carcinogen Many hydrazine derivatives are suspected of causing cancer.[1]Body Protection: Lab coat.[4]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[1][8]Respiratory Protection: Use within a fume hood minimizes inhalation risk.[4]

Part 2: On-Site Waste Management and Segregation

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing waste streams can create unforeseen hazards and complicate the final disposal process.

Step-by-Step Collection Protocol:

  • Designate a Waste Container :

    • Use a dedicated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene for liquids, a labeled bag or drum for solids).[9]

    • The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[2]

  • Segregate as Halogenated Waste :

    • Crucially, all waste containing (5-Bromo-2-methoxypyridin-3-yl)hydrazine must be collected in a container designated for HALOGENATED ORGANIC WASTE. [2][10]

    • Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).

    • Solid Waste : Any materials contaminated with the compound, such as gloves, weighing paper, silica gel, or paper towels, must be collected as solid halogenated hazardous waste.[2]

    • Aqueous Waste : Aqueous solutions containing the compound must also be collected as hazardous waste and should not be disposed of down the drain.[2][11]

  • Label Correctly and Completely :

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

    • The label must clearly state:

      • The words "Hazardous Waste" .[2][12]

      • The full chemical name: "(5-Bromo-2-methoxypyridin-3-yl)hydrazine" and any other components in the waste stream.

      • The associated hazards (e.g., "Toxic," "Irritant," "Halogenated").[12]

  • Store Safely in a Satellite Accumulation Area :

    • Store the sealed waste container in a designated satellite accumulation area within the lab.

    • This area must have secondary containment (e.g., a larger tray or bin) to contain any potential leaks.[2]

    • Store the container away from incompatible materials, especially strong oxidizing agents.[13]

Part 3: Final Disposal Protocol

The final disposition of (5-Bromo-2-methoxypyridin-3-yl)hydrazine waste must be handled by professionals equipped to manage its specific hazards.

The required method of disposal is through a licensed environmental waste management company. [10][14]

Rationale: This compound requires high-temperature incineration in a facility equipped with specialized scrubbers and emission control systems.[15] This ensures the complete destruction of the toxic hydrazine functional group while capturing the bromine as hydrobromic acid (HBr), preventing the release of hazardous vapors or brominated dioxins into the atmosphere.[15]

Prohibited Actions:

  • DO NOT dispose of this chemical down the drain. It is potentially toxic to aquatic life and this action is a regulatory violation.[16][17]

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.[10]

  • DO NOT attempt to neutralize bulk quantities of this waste in the lab. While chemical neutralization methods exist for simple hydrazines in dilute solutions, their application to this more complex, substituted hydrazine is not verified and could lead to uncontrolled reactions.[4][17]

Part 4: Emergency Procedures - Small Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure all appropriate PPE is worn, including gloves, goggles, and a lab coat.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]

  • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous halogenated waste.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol). Place the contaminated cloth into the same solid waste container.[1]

  • All materials used for cleanup must be disposed of as hazardous waste.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (5-Bromo-2-methoxypyridin-3-yl)hydrazine waste.

G cluster_0 On-Site Waste Management cluster_1 Final Disposal Generate Generate (5-Bromo-2-methoxypyridin-3-yl)hydrazine Waste Segregate Segregate as HALOGENATED ORGANIC WASTE Generate->Segregate Critical Step ChooseContainer Select Appropriate Labeled Container (Liquid vs. Solid) Segregate->ChooseContainer CollectWaste Collect Waste in Closed Container ChooseContainer->CollectWaste Store Store in Secondary Containment in Satellite Accumulation Area CollectWaste->Store ArrangePickup Arrange Pickup with Certified Hazardous Waste Contractor Store->ArrangePickup Incineration High-Temperature Incineration (Licensed Facility) ArrangePickup->Incineration

Caption: Disposal workflow for (5-Bromo-2-methoxypyridin-3-yl)hydrazine.

References

  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem.
  • Waste Chemicals - NUS Chemistry.
  • SAFETY DATA SHEET - LOTTE CHEMICAL TITAN.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Advice on storing/handling hydrazine : r/chemistry - Reddit.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Safety Data Sheet - Fisher Scientific.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy.
  • Hydrazine (EHC 68, 1987) - INCHEM.
  • Hazardous chemicals, activities or devices - Society for Science.
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals - Benchchem.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine - Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride - Fisher Scientific.
  • Hydrazine hydrate - SAFETY DATA SHEET.
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell University Environmental Health and Safety.

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Handling

A Comprehensive Guide to the Safe Handling and Disposal of (5-Bromo-2-methoxypyridin-3-yl)hydrazine

As a novel hydrazine derivative, (5-Bromo-2-methoxypyridin-3-yl)hydrazine presents unique challenges in laboratory handling and disposal. This guide, intended for researchers and drug development professionals, provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel hydrazine derivative, (5-Bromo-2-methoxypyridin-3-yl)hydrazine presents unique challenges in laboratory handling and disposal. This guide, intended for researchers and drug development professionals, provides a detailed protocol to ensure the safe utilization of this compound. The information herein is synthesized from established safety protocols for hydrazine derivatives and related pyridine compounds, emphasizing a proactive approach to risk mitigation.

Understanding the Inherent Risks: A Dual-Hazard Profile

The chemical structure of (5-Bromo-2-methoxypyridin-3-yl)hydrazine incorporates two key moieties that dictate its hazard profile: the brominated methoxypyridine ring and the hydrazine functional group.

  • The Pyridine Core: Brominated pyridines are known to cause skin, eye, and respiratory irritation[1][2][3].

  • The Hydrazine Group: Hydrazine and its derivatives are a class of compounds with significant and severe health risks. They are often toxic, with the potential to be carcinogenic[4][5][6]. Hydrazines can be absorbed through the skin, are often skin and respiratory sensitizers, and can cause damage to the liver, kidneys, and central nervous system[4][7]. Some hydrazines are also flammable and can form explosive mixtures with air[8].

Given the presence of the hydrazine functional group, (5-Bromo-2-methoxypyridin-3-yl)hydrazine should be handled as a substance with a high degree of toxicity and as a potential carcinogen.

Engineering Controls: The First Line of Defense

Due to the hazardous nature of this compound, particularly the risks associated with the hydrazine group, all work must be conducted within a certified chemical fume hood to minimize inhalation exposure[9][10]. The fume hood provides a controlled environment, protecting the user from vapors and accidental splashes. An emergency safety shower and eyewash station should be readily accessible in the immediate vicinity of the work area[1][11].

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for the safe handling of (5-Bromo-2-methoxypyridin-3-yl)hydrazine. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Hydrazine and its derivatives can be absorbed through the skin[4][5]. Double-gloving provides an extra layer of protection against potential permeation.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes that can cause severe eye irritation or damage[1][2][3]. A face shield offers broader protection for the entire face.
Body Protection A flame-resistant laboratory coat.Provides a barrier against skin contact and protects from potential fire hazards associated with some hydrazine compounds[8].
Respiratory Protection Not typically required when using a certified fume hood.A properly functioning chemical fume hood provides adequate respiratory protection[9][10].

Safe Handling and Operational Workflow

A systematic approach to handling (5-Bromo-2-methoxypyridin-3-yl)hydrazine is critical to minimizing risk. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Neutralize handle_reaction->cleanup_quench Complete Reaction cleanup_waste Segregate Waste into Labeled Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_disposal Dispose of Waste via Licensed Contractor cleanup_decontaminate->cleanup_disposal

Sources

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